UNC2025
Description
Properties
IUPAC Name |
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHVHLADKXCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of UNC2025 in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of UNC2025, a dual inhibitor of MERTK and FLT3 tyrosine kinases, in the context of Acute Myeloid Leukemia (AML). This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the critical signaling pathways involved.
Introduction to this compound and its Therapeutic Rationale in AML
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant proportion of AML cases exhibit overexpression or activating mutations of receptor tyrosine kinases (RTKs), which drive leukemic cell proliferation and survival. MERTK, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is ectopically expressed in over 80% of AML cases.[1][2][3][4] Another critical RTK, FMS-like tyrosine kinase 3 (FLT3), is mutated in approximately 30% of AML patients, often through internal tandem duplications (FLT3-ITD), and is associated with a poor prognosis.[5][6][7]
This compound is a potent, orally bioavailable small molecule inhibitor designed to target both MERTK and FLT3.[2][8][9] Its dual inhibitory action provides a therapeutic strategy to counteract the oncogenic signaling driven by both kinases, making it a promising candidate for a broad range of AML subtypes. Preclinical studies have demonstrated that this compound effectively inhibits pro-survival signaling, induces apoptosis, and reduces proliferation and colony formation in MERTK-expressing AML cell lines and primary patient samples.[1][2][3]
Core Mechanism of Action: Dual Inhibition of MERTK and FLT3
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both MERTK and FLT3, thereby blocking their phosphorylation and subsequent activation.[9] This dual inhibition is crucial as it addresses two key oncogenic drivers in AML. The inhibition of MERTK and FLT3 by this compound has been shown to disrupt downstream signaling pathways critical for leukemic cell survival and proliferation.[1]
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target | Assay Type | Value | Reference |
| MERTK | Enzymatic IC50 | 0.74 nM | [8][9] |
| MERTK | Enzymatic Ki | 0.16 nM | [1][2][7] |
| MERTK | Cell-based IC50 (697 B-ALL cells) | 2.7 nM | [1][2][5][7][8][9] |
| FLT3 | Enzymatic IC50 | 0.8 nM | [8][9] |
| FLT3 | Enzymatic Ki | 0.59 nM | [7] |
| FLT3 | Cell-based IC50 (Molm-14 AML cells) | 14 nM | [5][7][9] |
| AXL | Enzymatic IC50 | 122 nM | [1][2] |
| AXL | Enzymatic Ki | 13.3 nM | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Phenotype | This compound Concentration | Effect | Reference |
| MERTK-expressing AML cell lines | Colony Formation | 200 nM | >50% reduction in 3 of 5 cell lines | [1][2] |
| MERTK-expressing AML cell lines | Colony Formation | 300 nM | Near complete abrogation in 4 of 5 lines | [1][2] |
| MERTK-expressing primary AML sample (AML-123009) | Colony Formation | 25 nM | Evident decrease | [2] |
| MERTK-expressing primary AML sample (AML-123009) | Colony Formation | 300 nM | >90% inhibition | [2] |
Table 2: Cellular Effects of this compound on AML Cells
Impact on Downstream Signaling Pathways
The inhibition of MERTK and FLT3 by this compound leads to the downregulation of key pro-survival and proliferative signaling cascades. In MERTK-expressing AML cells, this compound treatment results in a dose-dependent decrease in the phosphorylation of MERTK itself, as well as its downstream effectors, including STAT6, AKT, and ERK1/2.[1][9]
In Vivo Efficacy in AML Xenograft Models
The therapeutic potential of this compound has been evaluated in vivo using AML xenograft models. In a patient-derived AML xenograft model, treatment with this compound led to disease regression.[1][2] Specifically, in an orthotopic murine AML xenograft model using the MERTK-expressing AML-123009 primary patient sample, daily treatment with 75mg/kg of this compound resulted in a significant reduction in leukemic blasts in the peripheral blood, spleen, and bone marrow, and prolonged survival.[1]
| Model | Treatment | Outcome | Reference |
| Patient-derived AML xenograft (AML-123009) | 75mg/kg this compound daily | Disease regression | [1][2] |
| Patient-derived AML xenograft (AML-123009) | 75mg/kg this compound daily | Significant decrease in peripheral blood blasts (12.58% to a lower value) | [1] |
| Patient-derived AML xenograft (AML-123009) | 75mg/kg this compound daily | Significant decrease in spleen blasts (182 x10^6 to a lower value) | [1] |
| Patient-derived AML xenograft (AML-123009) | 75mg/kg this compound daily | Significant decrease in bone marrow blasts (58.61% to a lower value) | [1] |
Table 3: In Vivo Efficacy of this compound in a Patient-Derived AML Xenograft Model
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
-
Cell Lines: MERTK-expressing AML cell lines such as Kasumi-1 and NOMO-1 were utilized.[1][10] Cell line identities were confirmed as previously described.[1][2]
-
Primary Samples: De-identified apheresed patient samples were obtained with informed consent and Institutional Review Board approval.[1][2] Mononuclear cells were isolated for subsequent assays.
This protocol was used to assess the phosphorylation status of MERTK and its downstream targets.
-
Cell Treatment: AML cell lines (e.g., Kasumi-1) or primary AML patient mononuclear cells were cultured with varying concentrations of this compound or vehicle (DMSO) for one hour.[1][2][10]
-
Phosphatase Inhibition: Pervanadate, a phosphatase inhibitor, was added to the cultures for three minutes to stabilize phosphorylated proteins.[2][10]
-
Lysis and Immunoprecipitation: Cells were lysed, and MERTK was immunoprecipitated from the cell lysates.[2][10]
-
Immunoblotting: Phosphorylated and total MERTK, STAT6, AKT, and ERK1/2 proteins were detected by immunoblotting using specific antibodies.[1][2][10]
This assay assesses the impact of this compound on the oncogenic potential of AML cells.
-
Cell Culture: AML cell lines were cultured in soft agar overlaid with medium containing this compound or vehicle.[1][2] For ALL cell lines, cells were pre-treated with this compound for 48 hours before being cultured in methylcellulose.[1][2]
-
Incubation: Cultures were maintained for 10 to 21 days, with the medium and compounds refreshed periodically.[10]
-
Staining and Counting: Colonies were stained with MTT reagent and counted.[10]
This in vivo model recapitulates the human disease for therapeutic evaluation.
-
Cell Inoculation: NSGS mice were inoculated intravenously with mononuclear cells from a MERTK-expressing primary AML patient sample (AML-123009).[1][10]
-
Treatment Initiation: Once a substantial disease burden was established (e.g., day 41 post-inoculation), daily treatment with 75mg/kg this compound or vehicle (saline) was initiated via oral gavage.[1][10]
-
Monitoring: Disease progression was monitored by flow cytometry for human CD45+ leukemic blasts in peripheral blood, bone marrow, and spleen.[1][10] Survival was also monitored.[1]
Conclusion and Future Directions
This compound demonstrates potent and selective dual inhibitory activity against MERTK and FLT3, two key oncogenic drivers in AML. Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of critical downstream pro-survival and proliferative signaling pathways. This activity translates to the induction of apoptosis and a reduction in the clonogenic potential of AML cells in vitro, and significant anti-leukemic effects in vivo, including in a patient-derived xenograft model.
The data presented in this guide strongly support the continued development of this compound as a therapeutic agent for AML. Future research should focus on identifying biomarkers to predict patient response, exploring potential resistance mechanisms, and evaluating this compound in combination with standard-of-care chemotherapies to enhance its efficacy and overcome resistance.[1][2] The favorable preclinical profile of this compound provides a solid foundation for its clinical investigation in patients with AML.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
UNC2025: A Dual MERTK/FLT3 Inhibitor for Acute Leukemia
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of UNC2025, a potent and orally bioavailable dual inhibitor of MERTK and FLT3 tyrosine kinases. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound in the context of acute leukemia.
Introduction
MERTK, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is ectopically expressed in a significant percentage of acute lymphoblastic leukemias (ALL) and acute myeloid leukemias (AML).[1][2][3] Its overexpression is linked to pro-survival signaling, making it a compelling therapeutic target.[1][2] Similarly, activating mutations in FLT3 are prevalent in AML and are known drivers of oncogenesis.[4][5] this compound was developed as a small molecule inhibitor with potent, sub-nanomolar activity against both MERTK and FLT3, offering a targeted therapeutic strategy for these hematological malignancies.[1][4][5]
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domains of MERTK and FLT3.[6][7] By blocking the phosphorylation and subsequent activation of these receptors, this compound disrupts downstream pro-survival signaling pathways. In MERTK-expressing leukemia cells, this compound has been shown to inhibit the phosphorylation of MERTK itself, as well as downstream effectors such as STAT6, AKT, and ERK1/2.[1][7] This inhibition leads to the induction of apoptosis, reduction of cell proliferation, and decreased colony formation in sensitive cell lines and primary patient samples.[1][2][3]
This compound inhibits MERTK and FLT3 signaling pathways.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against MERTK and FLT3 with high selectivity over other kinases, including other members of the TAM family like AXL.
| Target | Assay Type | Value | Reference |
| MERTK | Ki | 0.16 nM | [1] |
| IC50 (enzymatic) | 0.46 nM | [8] | |
| IC50 (enzymatic) | 0.74 nM | [7] | |
| IC50 (cell-based, 697 B-ALL) | 2.7 nM | [1][5] | |
| FLT3 | IC50 (enzymatic) | 0.35 nM | [8] |
| IC50 (enzymatic) | 0.8 nM | [7] | |
| IC50 (cell-based, Molm-14) | 14 nM | [5][7] | |
| AXL | Ki | 13.3 nM | [1] |
| IC50 (enzymatic) | 122 nM | [2][6][7] | |
| TYRO3 | IC50 (enzymatic) | 5.83 nM | [8] |
| TRKA | IC50 (enzymatic) | 1.67 nM | [8] |
| TRKC | IC50 (enzymatic) | 4.38 nM | [8] |
| c-Kit | IC50 (enzymatic) | 8.18 nM | [8] |
| c-Met | IC50 (enzymatic) | 364 nM | [8] |
Pharmacokinetic Properties in Mice
This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability, making it suitable for in vivo studies.
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Tmax | Oral | 3 | 0.50 | hours | [7] |
| Cmax | Oral | 3 | 1.6 | µM | [7] |
| AUClast | Oral | 3 | 9.2 | h*µM | [7] |
| Half-life (t1/2) | IV or Oral | 3 | 3.8 | hours | [1][2][7] |
| Clearance | IV | 3 | 9.2 | mL/min/kg | [7] |
| Oral Bioavailability | - | 3 | 100 | % | [1][2] |
In Vivo Efficacy in Xenograft Models
Oral administration of this compound has demonstrated significant anti-leukemic activity in murine xenograft models of both ALL and AML.
| Model | Treatment | Outcome | Reference |
| 697 B-ALL Xenograft | 50 mg/kg this compound (oral) | Increased median survival from 26 to 34 days | [1][7] |
| 75 mg/kg this compound (oral) | Increased median survival from 26 to 70 days | [1][7] | |
| NOMO-1 AML Xenograft | This compound (dose not specified) | Increased median survival from 15.5 to 37 days | [1] |
| Patient-Derived AML Xenograft | 75 mg/kg this compound (oral) | Significant disease regression in peripheral blood (64%), spleen (50%), and bone marrow (51%) | [1] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Workflow for a typical in vitro kinase inhibition assay.
-
Reaction Setup : Kinase reactions are performed in a suitable buffer containing the purified kinase (e.g., MERTK or FLT3), a generic substrate (e.g., poly-Glu,Tyr 4:1), and ATP.
-
Inhibitor Addition : this compound is serially diluted to a range of concentrations and added to the reaction wells.
-
Incubation : The reaction is incubated at room temperature to allow for kinase activity.
-
Detection : A detection reagent, such as ADP-Glo™ Kinase Assay (Promega), is added to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis : The resulting signal (e.g., luminescence) is measured, and the data is plotted against the inhibitor concentration to determine the IC50 value.
Cell-Based Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment : Leukemia cell lines (e.g., 697 for MERTK, Molm-14 for FLT3-ITD) are cultured to logarithmic growth phase.[5] Cells are then treated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).[1][2][7]
-
Cell Lysis : After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-MERTK, p-FLT3, p-AKT, p-ERK) and total protein as a loading control.
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation/Viability Assay
-
Cell Seeding : Leukemia cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment : Cells are treated with a range of this compound concentrations.
-
Incubation : Plates are incubated for a period of 48-72 hours to allow for effects on cell proliferation.
-
Viability Assessment : Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by direct cell counting.
-
Data Analysis : Viability data is normalized to vehicle-treated controls, and IC50 values are calculated.
In Vivo Xenograft Studies
-
Animal Model : Immunocompromised mice (e.g., NSG mice) are used for the study.[1]
-
Tumor Cell Inoculation : Human leukemia cells (e.g., 697 or NOMO-1) are injected intravenously or orthotopically into the mice.[1]
-
Treatment Initiation : Once the disease is established (confirmed by bioluminescence imaging or other methods), mice are randomized into treatment and vehicle control groups.[1]
-
Drug Administration : this compound is administered orally at specified doses (e.g., 50 or 75 mg/kg) and schedules.[1][7]
-
Monitoring : Disease burden is monitored regularly using methods like bioluminescence imaging.[1] Animal survival is also tracked.
-
Pharmacodynamic Analysis : To confirm target engagement in vivo, bone marrow or spleen samples can be collected at specific time points after dosing to analyze the phosphorylation status of MERTK by Western blot or immunohistochemistry.[1][4][5]
Conclusion
This compound is a potent dual inhibitor of MERTK and FLT3 with excellent oral bioavailability and demonstrated preclinical efficacy in models of acute leukemia. Its ability to co-target two key survival pathways in hematological malignancies makes it a promising candidate for further development. The data presented in this guide supports its continued investigation as a targeted therapy, both as a monotherapy and potentially in combination with standard-of-care chemotherapeutics.[1][2][3]
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Investigating the Anti-Leukemic Properties of UNC2025: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical data supporting the anti-leukemic properties of UNC2025, a potent and orally bioavailable dual inhibitor of MERTK and FLT3 tyrosine kinases. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for acute leukemia.
Core Mechanism of Action
This compound is a small molecule tyrosine kinase inhibitor that demonstrates high potency against both MERTK and FLT3, two key signaling proteins implicated in the proliferation and survival of leukemia cells.[1][2] MERTK is ectopically expressed in a significant percentage of acute lymphoblastic leukemias (ALL) and the majority of acute myeloid leukemias (AML), making it a compelling therapeutic target.[1][3] Similarly, activating mutations in FLT3 are a common feature in AML, associated with a poor prognosis.[4] this compound acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation and activation of these kinases.[5]
Quantitative Efficacy Data
The anti-leukemic efficacy of this compound has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 / Ki Value (nM) | Reference(s) |
| MERTK | Enzymatic Assay (Ki) | 0.16 | [1][6] |
| MERTK | Cell-based Assay (IC50) | 2.7 | [1][2] |
| FLT3 | Enzymatic Assay (Ki) | 0.59 | [4] |
| FLT3 | Cell-based Assay (IC50) | 14 | [2][5] |
| AXL | Enzymatic Assay (Ki) | 13.3 | [1] |
| AXL | Cell-based Assay (IC50) | 122 | [1] |
| 697 B-ALL | MERTK Phosphorylation | 2.7 | [2][5] |
| Molm-14 AML (FLT3-ITD positive) | FLT3 Phosphorylation | 14 | [2][5] |
| Primary Leukemia Patient Samples (n=261) | Cell Viability | Median IC50: 2.38 µM | [1][5] |
Table 2: Cellular Effects of this compound on Leukemia Cell Lines
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference(s) |
| Various ALL & AML cell lines | Apoptosis | 100-200 nM | 40-90% induction of apoptosis | [4] |
| Various ALL & AML cell lines | Colony Formation | 100-200 nM | 80-100% reduction in colony-forming potential | [4] |
| 3 of 5 ALL & AML cell lines | Colony Formation | 200 nM | >50% reduction in colony formation | [1][4] |
| 4 of 5 ALL & AML cell lines | Colony Formation | 300 nM | Near complete abrogation of colony growth | [1][4] |
| AML Patient Sample (AML-123009) | Colony Formation | 25 nM | Decreased colony formation | [1][4] |
| AML Patient Sample (AML-123009) | Colony Formation | 300 nM | >90% inhibition of colony formation | [1][4] |
Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference(s) |
| Half-life | 3.8 hours | [1][2] |
| Oral Bioavailability | 100% | [1][2] |
| Clearance | Low | [1][2] |
Signaling Pathway Inhibition
This compound-mediated inhibition of MERTK and FLT3 leads to the potent suppression of downstream pro-survival signaling pathways. In both leukemia cell lines and primary patient samples, treatment with this compound results in a dose-dependent decrease in the phosphorylation of STAT6, AKT, and ERK1/2.[1][4]
Experimental Protocols
Western Blot for Phosphoprotein Analysis
This protocol is used to assess the phosphorylation status of MERTK, FLT3, and their downstream targets.
Key Reagents:
-
This compound
-
Pervanadate phosphatase inhibitor
-
Lysis buffer
-
Primary antibodies against p-MERTK, MERTK, p-FLT3, FLT3, p-STAT6, p-AKT, p-ERK1/2
-
Appropriate secondary antibodies
Procedure:
-
Leukemia cell lines (e.g., 697 B-ALL, Kasumi-1 AML) are treated with varying concentrations of this compound or vehicle (DMSO) for 1 hour.[4]
-
Pervanadate phosphatase inhibitor is added to the cultures for 3 minutes to preserve the phosphorylation state of proteins.[4]
-
Cells are lysed, and protein concentration is determined.
-
For MERTK and FLT3 analysis, immunoprecipitation is performed using specific antibodies.[2]
-
Lysates or immunoprecipitated proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies targeting the phosphorylated and total forms of MERTK, FLT3, STAT6, AKT, and ERK1/2.[1][4]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescence detection system.
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis in leukemia cells following treatment with this compound.
Key Reagents:
-
This compound
-
YO-PRO-1 iodide
-
Propidium Iodide (PI)
-
Annexin V Staining Kit (alternative)
Procedure:
-
Leukemia cells are cultured with various concentrations of this compound or vehicle for 48 hours.[1]
-
Cells are harvested and stained with YO-PRO-1 and PI.[1]
-
Stained cells are analyzed by flow cytometry.
-
Early apoptotic cells are identified as YO-PRO-1 positive and PI negative, while late apoptotic/necrotic cells are positive for both stains.
Alternatively, an Annexin V-based assay can be used, where early apoptotic cells are Annexin V positive and PI negative.
Colony Formation Assay
This assay assesses the effect of this compound on the clonogenic potential of leukemia cells.
Key Reagents:
-
This compound
-
Methylcellulose-based medium (for ALL)
-
Soft agar (for AML)
-
MTT reagent for staining
Procedure for ALL Cell Lines:
-
ALL cells are treated with this compound or vehicle in liquid culture for 48 hours.[1]
-
An equal number of viable cells are then plated in methylcellulose-based medium.[1]
-
Colonies are allowed to form for 10-21 days.[6]
-
Colonies are stained with MTT and counted.[6]
Procedure for AML Cell Lines:
-
AML cells are suspended in soft agar containing this compound or vehicle and overlaid on a bottom layer of agar.[1]
-
Colonies are allowed to form for 10-21 days.[6]
-
Colonies are stained with MTT and counted.[6]
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant therapeutic effects in orthotopic xenograft models of acute leukemia.
Key Findings from In Vivo Studies:
-
Oral administration of this compound leads to a dose-dependent decrease in tumor burden in both ALL and AML xenograft models.[1][6]
-
Treatment with this compound results in a consistent two-fold increase in median survival.[1]
-
In a patient-derived AML xenograft model, this compound induced disease regression.[1]
-
This compound can be effectively combined with standard chemotherapy, such as methotrexate, leading to enhanced anti-leukemic activity.[1]
-
A single 3 mg/kg oral dose of this compound was sufficient to inhibit MERTK phosphorylation in bone marrow leukemia cells for up to 24 hours.[1][2]
Conclusion
This compound is a promising pre-clinical candidate for the treatment of acute leukemias. Its dual inhibition of MERTK and FLT3, coupled with its favorable pharmacokinetic profile, results in potent anti-leukemic activity both in vitro and in vivo. The data summarized in this guide provide a strong rationale for the continued development and clinical investigation of this compound.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
UNC2025 Target Validation in Acute Lymphoblastic Leukemia: A Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the target validation of UNC2025 in the context of acute lymphoblastic leukemia (ALL). This compound is a potent, orally bioavailable small molecule inhibitor targeting MERTK and FLT3 tyrosine kinases, both of which are implicated in the pathogenesis of various leukemias.[1][2][3][4]
Introduction to MERTK as a Therapeutic Target in ALL
MERTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[4] Its ectopic expression is observed in 30-50% of acute lymphoblastic leukemias.[1][5] Aberrant MERTK signaling promotes cancer cell survival, proliferation, and chemoresistance, making it a compelling therapeutic target in ALL.[4][6] Inhibition of MERTK has been shown to delay leukemogenesis and prolong survival in preclinical models of ALL.[1]
This compound: A Dual MERTK/FLT3 Inhibitor
This compound is characterized as a potent, ATP-competitive inhibitor of both MERTK and FLT3.[3] While it exhibits dual activity, in the context of many ALL cell lines and patient samples without FLT3 activating mutations, its anti-leukemic effects are primarily attributed to MERTK inhibition.[1][5] The compound demonstrates high selectivity for MERTK over other kinases, including Axl.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Value | Cell Line/System | Reference |
| MERTK Kᵢ | 0.16 nM | Enzymatic Assay | [1] |
| MERTK IC₅₀ | 2.7 nM | 697 B-ALL Cells | [1][4][6][7] |
| MERTK IC₅₀ | 0.74 nM | Enzymatic Assay | [3] |
| FLT3 Kᵢ | 0.59 nM | Enzymatic Assay | [2] |
| FLT3 IC₅₀ | 14 nM | Molm-14 AML Cells | [2][4][6] |
| FLT3 IC₅₀ | 0.8 nM | Enzymatic Assay | [3] |
| Axl IC₅₀ | 122 nM | Enzymatic Assay | [3] |
Table 2: Cellular Effects of this compound on ALL Cell Lines
| Assay | Effect | Concentration | Cell Line | Reference |
| Apoptosis Induction | 40-90% of cells | 100-200 nM | Leukemia Cell Lines | [2] |
| Colony Formation Inhibition | >50% reduction | 200 nM | 3 of 5 cell lines | [5] |
| Colony Formation Inhibition | Near-complete abrogation | 300 nM | 4 of 5 cell lines | [5] |
| Colony Formation Inhibition | 80-100% reduction | 100-200 nM | Leukemia Cell Lines | [2] |
Table 3: In Vivo Efficacy of this compound in ALL Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| Orthotopic 697 B-ALL | 75 mg/kg this compound | 2-fold increase in median survival | [1] |
| Orthotopic B-ALL (Minimal Residual Disease) | This compound | Increased median survival from 27 to 70 days | [2] |
| Orthotopic B-ALL (Existent Disease) | This compound | Increased median survival from 27.5 to 45 days | [2] |
| 697 B-ALL Xenograft | 3 mg/kg this compound (oral) | >90% decrease in Mer phospho-protein levels in bone marrow | [4][6] |
| 697 ALL Xenograft with Methotrexate | 75 mg/kg this compound + 1 mg/kg Methotrexate | Reduced tumor burden and increased tumor-free survival compared to single agents | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MERTK signaling pathway targeted by this compound and a typical experimental workflow for its validation.
Caption: MERTK signaling pathway and this compound inhibition.
Caption: Experimental workflow for this compound validation in ALL.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound.
Immunoblot Analysis for MERTK Phosphorylation and Downstream Signaling
Objective: To determine the effect of this compound on the phosphorylation of MERTK and its downstream signaling proteins (e.g., STAT6, AKT, ERK1/2).
Protocol:
-
Cell Culture and Treatment: Culture MERTK-expressing ALL cell lines (e.g., 697 B-ALL) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.[1][8]
-
Phosphatase Inhibition: To stabilize phosphorylated proteins, add a phosphatase inhibitor cocktail (e.g., pervanadate) to the cell cultures for the final 3 minutes of treatment.[5][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Immunoprecipitation (for p-MERTK): For enhanced detection of MERTK phosphorylation, immunoprecipitate MERTK from cell lysates using an anti-MERTK antibody.[5][8]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (for downstream targets) or the immunoprecipitated samples by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against p-MERTK, total MERTK, p-STAT6, total STAT6, p-AKT, total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C.[1][8]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities using image analysis software to determine the relative levels of phosphorylated proteins normalized to total protein levels.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in ALL cells following treatment with this compound.
Protocol:
-
Cell Treatment: Seed ALL cells and treat with this compound or vehicle for a specified period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Colony Formation Assay
Objective: To assess the effect of this compound on the clonogenic potential of ALL cells.
Protocol for ALL Cell Lines (Methylcellulose):
-
Pre-treatment: Treat ALL cells in liquid culture with this compound or vehicle for 48 hours.[5]
-
Cell Plating: Count viable cells and plate equal numbers in methylcellulose-based medium.
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO₂.
-
Colony Counting: Stain and count colonies (typically defined as clusters of >50 cells) under a microscope.
-
Data Analysis: Express the number of colonies in this compound-treated samples as a percentage of the vehicle-treated control.
In Vivo Xenograft Studies
Objective: To evaluate the anti-leukemic efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID/gamma or NSG mice).
-
Tumor Cell Inoculation: Inoculate mice with a human ALL cell line (e.g., 697 B-ALL) via tail vein injection to establish an orthotopic xenograft model.[1]
-
Disease Monitoring: Monitor disease progression through methods such as bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry of peripheral blood for human CD45+ cells.[8]
-
Treatment: Once disease is established, randomize mice into treatment groups. Administer this compound (e.g., 75 mg/kg) or vehicle (saline) once daily via oral gavage.[1][8] For combination studies, a second agent like methotrexate (e.g., 1 mg/kg) can be administered.[1]
-
Efficacy Endpoints:
-
Tumor Burden: Measure tumor burden at regular intervals.
-
Survival: Monitor mice for signs of morbidity and euthanize when necessary. Record survival data and generate Kaplan-Meier survival curves.[1]
-
Pharmacodynamics: At specified time points after the final dose, collect bone marrow and spleen to assess the levels of p-MERTK in leukemic blasts by immunoblot or flow cytometry to confirm target engagement.[4][6]
-
-
Statistical Analysis: Analyze differences in tumor burden and survival between treatment groups using appropriate statistical tests (e.g., ANOVA, log-rank test).[5]
Conclusion
The comprehensive preclinical data strongly support the validation of MERTK as a therapeutic target in acute lymphoblastic leukemia. This compound, as a potent MERTK inhibitor, demonstrates significant anti-leukemic activity both in vitro and in vivo. It effectively inhibits MERTK signaling, leading to decreased proliferation and induction of apoptosis in ALL cells.[1] Furthermore, its efficacy in xenograft models, both as a single agent and in combination with standard chemotherapy, highlights its potential for clinical development.[1][2] The detailed protocols and data presented in this guide provide a solid foundation for further research and development of MERTK-targeted therapies for ALL.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
The Impact of UNC2025 on Pro-Survival Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC2025 is a potent and selective small-molecule inhibitor of MERTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3), two receptor tyrosine kinases implicated in the pathogenesis of various malignancies, particularly acute leukemia.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound disrupts pro-survival signaling pathways, leading to apoptosis and inhibition of cancer cell proliferation. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is aberrantly expressed in a high percentage of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cases.[3][4] Its overexpression is associated with a poor prognosis.[4] MERTK activation promotes cell survival, proliferation, and chemoresistance through the engagement of downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[5] this compound has emerged as a promising therapeutic agent that targets MERTK, thereby attenuating these pro-survival signals.[1][5] This document elucidates the core mechanisms of this compound action.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the MERTK and FLT3 kinase domains.[2] By binding to the ATP-binding pocket, this compound prevents the autophosphorylation of the kinase, a critical step in its activation. This inhibition blocks the recruitment and phosphorylation of downstream signaling effectors, effectively shutting down the pro-survival signals emanating from MERTK.
The inhibitory effect of this compound on MERTK phosphorylation has been demonstrated in a dose-dependent manner in various leukemia cell lines.[1] This leads to the suppression of key downstream signaling nodes, including STAT6, AKT, and ERK1/2, ultimately culminating in the induction of apoptosis and a reduction in cell proliferation and colony formation.[1][5]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the inhibitory and biological effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| MERTK | Enzymatic (Ki) | 0.16 nM | [1] |
| MERTK | Cell-based (IC50) | 2.7 nM | [1] |
| FLT3 | Enzymatic (Ki) | 0.59 nM | [4] |
| FLT3 | Cell-based (IC50) | 14 nM | [4] |
| AXL | Enzymatic (Ki) | 13.3 nM | [1] |
| AXL | Cell-based (IC50) | 122 nM | [1] |
| TYRO3 | Cell-based (IC50) | 301 nM | [6] |
Table 2: Cellular Effects of this compound in Leukemia Models
| Effect | Cell Line/Model | Concentration/Dose | Result | Reference |
| Inhibition of MERTK Phosphorylation | 697 B-ALL Xenograft | 75 mg/kg (oral, once daily) | >90% inhibition over 24 hours | [5] |
| Induction of Apoptosis | Leukemia Cell Lines | 100-200 nM | 40-90% of cells undergo apoptosis | [4] |
| Inhibition of Colony Formation | Leukemia Cell Lines | 100-200 nM | 80-100% reduction | [4] |
| Increased Median Survival | B-ALL Xenograft Model | 75 mg/kg | From 27 to 70 days | [4] |
Signaling Pathways and Experimental Workflows
MERTK Pro-Survival Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits MERTK autophosphorylation, blocking downstream pro-survival signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the cellular effects of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's anti-leukemic mechanism.
Experimental Protocols
Western Blotting for Phosphorylated MERTK
-
Cell Lysis:
-
Treat leukemia cells with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated MERTK (p-MERTK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total MERTK and a loading control (e.g., β-actin) to normalize the data.
-
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment:
-
Culture leukemia cells and treat with this compound at various concentrations for 24-48 hours.
-
-
Cell Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic/necrotic.
-
Colony Formation Assay
-
Cell Seeding:
-
Plate a low density of leukemia cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
-
Treatment:
-
Allow cells to adhere overnight, then treat with a range of this compound concentrations.
-
-
Incubation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Quantification:
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Wash away excess stain and allow the plates to dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Conclusion
This compound demonstrates significant therapeutic potential by effectively inhibiting MERTK and FLT3, leading to the disruption of critical pro-survival signaling pathways in leukemia cells. The data and protocols presented in this guide offer a robust framework for further investigation into the anti-cancer properties of this compound and the development of MERTK-targeted therapies. The detailed understanding of its mechanism of action is crucial for designing effective clinical trials and identifying patient populations most likely to benefit from this novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. The small-molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
UNC2025: A Deep Dive into its Oral Bioavailability and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of UNC2025, a potent and orally bioavailable dual inhibitor of MER receptor tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3). The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and development efforts in oncology and other therapeutic areas where MERTK and FLT3 are relevant targets.
Executive Summary
This compound has demonstrated exceptional oral bioavailability in preclinical mouse models, a critical attribute for its development as a therapeutic agent. Studies have shown that orally administered this compound effectively inhibits its targets in vivo, leading to downstream pathway modulation and anti-tumor efficacy. This guide synthesizes the key pharmacokinetic parameters, details the experimental methodologies used to derive these data, and visualizes the associated biological pathways and workflows.
Pharmacokinetic Profile of this compound in Mice
This compound exhibits favorable pharmacokinetic properties, including high oral exposure and a moderate half-life, supporting its potential for convenient oral dosing regimens. A summary of its key pharmacokinetic parameters in mice is presented below.
| Parameter | Value | Route of Administration | Dose (mg/kg) | Animal Model | Reference |
| Oral Bioavailability (F%) | 100% | Oral / Intravenous | 3 | Mouse | [1][2][3] |
| Cmax | 1.6 µM | Oral | 3 | Mouse | [2][3] |
| Tmax | 0.5 hours | Oral | 3 | Mouse | [2][3] |
| AUC (last) | 9.2 h*µM | Oral | 3 | Mouse | [2][3] |
| Clearance | 9.2 mL/min/kg | Intravenous | 3 | Mouse | [2][3] |
| Half-life (t1/2) | 3.8 hours | Intravenous | 3 | Mouse | [1][2][3] |
Experimental Methodologies
The pharmacokinetic and pharmacodynamic evaluation of this compound has been conducted through a series of well-defined preclinical studies. The following sections detail the key experimental protocols employed.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of this compound following oral and intravenous administration in mice.
Animal Model: NOD/SCID/gamma (NSG) mice are commonly used for xenograft studies, while other strains like C57Bl/6 have been used for toxicity assessments.[1]
Dosing and Administration:
-
Oral Administration: this compound is administered via oral gavage.[1][4] While the exact vehicle is not always specified, a saline solution is mentioned in some studies.[1] Doses ranging from 3 mg/kg for pharmacokinetic profiling to 50 mg/kg and 75 mg/kg for efficacy studies have been used.[1][2][3]
-
Intravenous Administration: For determining absolute bioavailability, this compound is administered via intravenous injection.[2][3]
Blood Sampling:
-
Serial blood samples are collected from the tail vein or via cardiac puncture at multiple time points post-administration.
Bioanalytical Method for Quantification:
-
Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific parameters are proprietary to the conducting laboratories, the general workflow involves protein precipitation from plasma samples, followed by chromatographic separation and mass spectrometric detection.
In Vivo Pharmacodynamic Studies
Objective: To assess the in vivo target engagement and downstream signaling effects of this compound.
Animal Model and Treatment:
-
Human leukemia xenograft models in NSG mice are utilized.[1][4]
-
Mice are treated with this compound or vehicle control via oral gavage.[1][4]
Tissue Collection and Processing:
-
At specified time points after dosing (e.g., 30 minutes post-dose), bone marrow cells are collected from the femurs.[4]
-
Cell lysates are prepared from the collected bone marrow cells.
Immunoblotting and Immunoprecipitation:
-
To assess MERTK phosphorylation, MERTK is immunoprecipitated from the cell lysates.
-
Phosphorylated MERTK (p-MERTK) and total MERTK levels are detected by immunoblotting.
-
Downstream signaling proteins such as STAT6, AKT, and ERK1/2 are also analyzed for their phosphorylation status via immunoblotting of whole-cell lysates.[1]
Visualizations: Pathways and Workflows
To further elucidate the mechanisms and experimental processes involved in the study of this compound, the following diagrams are provided.
Caption: this compound inhibits MERTK phosphorylation and downstream signaling.
Caption: General workflow for in vivo pharmacokinetic analysis of this compound.
Conclusion
This compound is a promising therapeutic candidate with excellent oral bioavailability and a well-characterized pharmacokinetic profile in preclinical models. Its ability to effectively inhibit MERTK and FLT3 signaling following oral administration underscores its potential for clinical development. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC2025 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC2025 is a potent, orally bioavailable small molecule inhibitor targeting both MERTK and FLT3 tyrosine kinases.[1][2] These kinases are frequently overexpressed or mutated in various hematological malignancies, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), making them attractive therapeutic targets.[1] This document provides detailed in vitro protocols for evaluating the efficacy of this compound in leukemia cell lines, including methods for assessing its impact on cell signaling, apoptosis, cell cycle progression, and clonogenic potential.
Mechanism of Action
This compound functions as a dual inhibitor of MER and FLT3 kinases.[3][4] In leukemia cells expressing these kinases, this compound has been shown to potently inhibit their phosphorylation and downstream pro-survival signaling pathways.[1][2] Key downstream targets that are inhibited upon this compound treatment include STAT6, AKT, and ERK1/2.[1] This inhibition of critical signaling cascades leads to the induction of apoptosis, a reduction in cell proliferation, and a decreased ability of leukemia cells to form colonies.[1][2]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and in cellular assays.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| MERTK (enzymatic) | Cell-free assay | 0.16 nM (Ki) | [1][2] |
| FLT3 (enzymatic) | Cell-free assay | ~0.8 nM | [3] |
| MERTK Phosphorylation | 697 (B-ALL) | 2.7 nM | [4] |
| FLT3 Phosphorylation | Molm-14 (AML, FLT3-ITD+) | 14 nM | [4] |
| Viable Cell Reduction | Primary Leukemia Patient Samples | Median IC50 of 2.38 µM | [3] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the effects of this compound on leukemia cell lines.
Western Blot Analysis of MERTK/FLT3 Phosphorylation
This protocol is designed to assess the inhibition of MERTK and FLT3 phosphorylation in leukemia cell lines following this compound treatment.
Materials:
-
Leukemia cell lines (e.g., 697 for MERTK, Molm-14 for FLT3-ITD)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Pervanadate (phosphatase inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G agarose beads
-
Primary antibodies (anti-MERTK, anti-phospho-MERTK, anti-FLT3, anti-phospho-FLT3)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed leukemia cells at a density of 3 x 10^6 cells/mL and culture overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-300 nM) or DMSO vehicle control for 1 hour.[2][4]
-
To stabilize phosphorylated proteins, add pervanadate to the cell cultures for the final 3 minutes of incubation.[2][4]
-
Harvest cells by centrifugation and wash once with cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
For immunoprecipitation, incubate the lysate with the primary antibody against the total protein (MERTK or FLT3) overnight at 4°C with gentle rocking.[5]
-
Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[5]
-
Wash the beads several times with lysis buffer.
-
Elute the protein by boiling the beads in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in leukemia cells treated with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC/PE
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Seed cells at a density of 0.5-1 x 10^6 cells/mL in a suitable culture vessel.
-
Treat cells with desired concentrations of this compound or DMSO vehicle for 24-48 hours.
-
Harvest both adherent and suspension cells and wash twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[6]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC/PE and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add additional 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution in leukemia cells following this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then incubate on ice for at least 30 minutes.[7]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[8]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth and self-renewal capacity of leukemia cells. The method differs slightly for AML and ALL cell lines.
For AML Cell Lines (e.g., Molm-14) - Soft Agar Assay:
Materials:
-
AML cell line
-
This compound
-
Complete cell culture medium
-
Agarose (DNA grade)
-
6-well plates
Procedure:
-
Prepare a base layer of 0.5-0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.[9]
-
Prepare a cell suspension in complete medium.
-
Mix the cell suspension with 0.3-0.4% agarose in complete medium containing the desired concentration of this compound or DMSO vehicle.
-
Carefully layer this cell-agarose mixture on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 10-21 days, refreshing the medium with this compound or vehicle control twice a week.[4]
-
Stain the colonies with a solution like crystal violet or MTT and count them using a microscope.[10]
For ALL Cell Lines (e.g., 697) - Methylcellulose Assay:
Materials:
-
ALL cell line
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Complete cell culture medium
-
35 mm culture dishes
Procedure:
-
Treat ALL cells with this compound or DMSO vehicle for 48 hours in liquid culture.
-
Count the viable cells and resuspend them in complete medium.
-
Mix the cell suspension with the methylcellulose medium.
-
Dispense the mixture into 35 mm culture dishes.
-
Incubate at 37°C in a humidified incubator for 10-14 days.[11][12]
-
Count the colonies using an inverted microscope.
Visualizations
Caption: Experimental workflow for this compound in vitro studies.
Caption: this compound signaling pathway inhibition in leukemia.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ulab360.com [ulab360.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Colony formation in soft agar [bio-protocol.org]
- 10. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 11. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.6. Colony-Forming Cell (CFC) Assay [bio-protocol.org]
Application Notes and Protocols: UNC2025 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage and administration of UNC2025, a potent and orally bioavailable dual MERTK/FLT3 inhibitor, in mouse xenograft models of cancer, particularly leukemia. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action
This compound is a small molecule tyrosine kinase inhibitor with high potency against MERTK and FLT3.[1][2] MERTK, a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, is ectopically expressed in various cancers and plays a crucial role in promoting tumor cell proliferation and survival.[3][4] this compound effectively inhibits MERTK phosphorylation, leading to the downregulation of downstream pro-survival signaling pathways, including STAT6, AKT, and ERK1/2.[2][3] Its dual activity against FLT3 makes it particularly relevant for certain types of acute myeloid leukemia (AML) where FLT3 mutations are common.[1][3]
MERTK Signaling Pathway Inhibition by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with UNC2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo application of UNC2025, a potent and orally bioavailable dual inhibitor of MERTK and FLT3 tyrosine kinases.[1][2] The protocols outlined below are based on preclinical studies in leukemia models and are intended to assist in the design and execution of further in vivo research.
Introduction to this compound
This compound is a small molecule inhibitor with high selectivity for MERTK and FLT3.[3][4] It has demonstrated therapeutic efficacy in preclinical models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[3][4] Its favorable pharmacokinetic properties, including high oral bioavailability and a half-life of 3.8 hours in mice, make it suitable for in vivo investigations.[3][4][5] this compound effectively inhibits MERTK signaling, leading to decreased phosphorylation of downstream targets such as STAT6, AKT, and ERK1/2, ultimately inducing apoptosis and inhibiting proliferation in cancer cells.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Clearance | 9.2 mL/min/kg | 3 mg/kg dose | [2][5][6] |
| Half-life (t½) | 3.8 hours | 3 mg/kg dose | [3][4][5][6] |
| Oral Bioavailability | 100% | 3 mg/kg dose | [3][4][5][6] |
| Tmax | 0.5 hours | 3 mg/kg oral dose | [2] |
| Cmax | 1.6 µM | 3 mg/kg oral dose | [2] |
| Plasma Protein Binding | 98.6% ± 0.4% | Not specified | [5][6] |
Table 2: In Vivo Dosing Regimens for this compound in Leukemia Models
| Animal Model | Cell Line | Dose | Administration Route | Frequency | Purpose | Reference |
| NOD/SCID/gamma (NSG) mice | 697 B-ALL | 50 mg/kg or 75 mg/kg | Oral gavage | Once daily | Efficacy (tumor burden reduction, survival) | [2][4] |
| NSG mice | NOMO-1 AML | Not specified | Oral gavage | Once daily | Efficacy (survival) | [4] |
| NSG mice | 697 B-ALL | 75 mg/kg | Oral gavage | Once daily | Combination therapy with methotrexate | [4] |
| NOD/SCID/gamma mice | 697 acute leukemia | 3 mg/kg | Oral gavage | Single dose | Pharmacodynamics (MERTK phosphorylation inhibition) | [1][6] |
| C57Bl/6 mice | N/A | Not specified | Oral gavage | Daily for 24 days | Hematopoietic precursor analysis | [3][4] |
Experimental Protocols
Preparation of this compound for Oral Administration
This compound has been shown to be soluble in saline for in vivo use.[3][4][5] For some studies, particularly those involving toxicology, a more complex vehicle may be required.
Protocol 1: Saline Formulation
-
Weigh the desired amount of this compound HCl salt.
-
Dissolve in sterile, pyrogen-free normal saline (0.9% NaCl). The HCl salt of this compound is highly soluble in normal saline.[5]
-
Ensure complete dissolution. Gentle vortexing may be applied.
Protocol 2: Alternative Vehicle Formulation (for toxicology or solubility enhancement)
For instances where a different vehicle is required, the following formulation has been used:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 50 µL of the this compound DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[1]
In Vivo Efficacy Study in a Leukemia Xenograft Model
This protocol describes a typical efficacy study using a human leukemia cell line xenografted into immunodeficient mice.
-
Animal Model: Use immunodeficient mice such as NOD/SCID/gamma (NSG).
-
Cell Line: Utilize a MERTK-expressing leukemia cell line, such as 697 B-ALL cells, which can be engineered to express luciferase for bioluminescence imaging.
-
Tumor Cell Inoculation: Inject the leukemia cells intravenously (e.g., via tail vein) into the mice.
-
Tumor Burden Monitoring: Monitor tumor engraftment and progression using bioluminescence imaging.
-
Treatment Initiation: Once tumor burden is established and mice are randomized into treatment groups, begin treatment.
-
Drug Administration: Administer this compound (e.g., 50 or 75 mg/kg) or vehicle control (saline) once daily via oral gavage at a volume of 10 mL/kg.[3][4]
-
Efficacy Endpoints:
-
Monitor tumor burden regularly using bioluminescence imaging.
-
Record animal body weight and clinical signs of toxicity.
-
Monitor survival. Euthanize mice when they show signs of advanced disease (e.g., >20% weight loss, hind-limb paralysis).[3]
-
Pharmacodynamic Analysis of MERTK Inhibition
This protocol outlines the procedure to assess the in vivo inhibition of MERTK phosphorylation by this compound.
-
Animal Model and Tumor Engraftment: Use NSG mice with established 697 B-ALL xenografts as described above.
-
Drug Administration: Administer a single dose of this compound (e.g., 3 mg/kg) or vehicle by oral gavage.
-
Sample Collection: At a specified time point post-dosing (e.g., 30 minutes, corresponding to Tmax), euthanize the mice and collect bone marrow.[6]
-
Cell Lysis: Flush bone marrow cells and prepare cell lysates. To stabilize phosphorylated proteins, pervanadate phosphatase inhibitor can be added.[3]
-
Immunoprecipitation and Western Blot:
-
Immunoprecipitate MERTK from the cell lysates.
-
Perform Western blot analysis to detect phosphorylated MERTK (p-MERTK) and total MERTK.
-
Analyze downstream signaling proteins such as p-STAT6, p-AKT, and p-ERK1/2 in the whole cell lysates.
-
Signaling Pathways and Experimental Workflows
MERTK Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting the MERTK signaling pathway.
Caption: this compound inhibits MERTK, blocking downstream signaling pathways (STAT6, AKT, ERK1/2) to reduce cell proliferation and survival.
General In Vivo Experimental Workflow
The diagram below outlines a typical workflow for an in vivo study with this compound.
Caption: A generalized workflow for in vivo studies of this compound, from animal model selection to data analysis.
Safety and Toxicology Considerations
While this compound has shown a large therapeutic window in preclinical leukemia models, with a 20-fold difference in sensitivity between MERTK-expressing leukemia cells and normal hematopoietic cells, thorough safety and toxicology assessments are crucial.[3]
-
In-life Observations: During in vivo studies, it is essential to monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Hematological Analysis: Given the role of MERTK in hematopoiesis, complete blood counts should be monitored, especially in long-term studies.[3][4]
-
Histopathology: At the end of a study, major organs should be collected for histopathological examination to identify any potential off-target toxicities.
-
GLP Toxicology Studies: For IND-enabling studies, toxicology assessments must be conducted under Good Laboratory Practice (GLP) guidelines in both rodent and non-rodent species. These studies are designed to determine the maximum tolerated dose and to identify potential target organs of toxicity.[7]
Conclusion
This compound is a promising therapeutic agent with well-characterized in vivo activity. The protocols and data presented here provide a foundation for researchers to design and conduct robust in vivo studies to further explore the therapeutic potential of this compound in various disease models. Adherence to detailed experimental protocols and careful safety monitoring are paramount for generating reliable and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
UNC2025 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 is a potent and orally bioavailable dual inhibitor of MER proto-oncogene tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3).[1][2][3][4][5] It has demonstrated significant therapeutic potential in preclinical models of various cancers, particularly acute leukemia.[2][6] This document provides detailed information on the solubility of this compound in various solvents, protocols for its preparation and use in in vitro and in vivo studies, and an overview of its targeted signaling pathways.
Physicochemical Properties
Solubility Data
This compound exhibits varying solubility depending on the solvent. The following table summarizes the available quantitative data for this compound and its hydrochloride salt.
| Solvent | This compound Solubility | This compound HCl Solubility | Notes |
| DMSO | 100 mg/mL (209.79 mM)[1][7][8] | 100 mg/mL (194.88 mM)[9] | Hygroscopic; use freshly opened DMSO. Ultrasonic treatment may be required to achieve maximum solubility.[1] Other sources report >23.9 mg/mL[10], 10 mg/mL[4], and 150 mg/mL[11]. |
| Ethanol | 30 mg/mL[4] | 60 mg/mL[7][9] | Heating is recommended for the HCl salt.[11] One source indicates insolubility for the free base.[10] |
| DMF | 30 mg/mL[4] | Not Found | |
| Water | Insoluble[7][9][12] | Insoluble | One source reports ≥6.09 mg/mL with ultrasonic treatment.[10] |
| PBS (pH 7.2) | 0.1 mg/mL (in 1:9 Ethanol:PBS)[4] | Not Found | |
| Saline | High solubility of the HCl salt (38 µg/mL)[3][13] | Not Found | |
| Corn Oil | ≥ 2.5 mg/mL (in 10% DMSO, 90% Corn Oil)[1] | Not Found |
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Experiments:
To prepare a high-concentration stock solution, dissolve this compound in fresh, anhydrous DMSO.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 209.8 µL of DMSO to 1 mg of this compound).
-
To aid dissolution, vortex the solution and/or use an ultrasonic bath.[1][10] Gentle warming to 37°C for 10 minutes can also be applied.[10]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term storage.[1]
Note on DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can impact the solubility of compounds.[1][9] It is crucial to use freshly opened or properly stored anhydrous DMSO.
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[14]
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the vehicle control (e.g., cells treated with medium alone) contains the same final concentration of DMSO as the experimental conditions.
Example Workflow for Preparing Working Solutions:
In Vivo Formulation Protocols
This compound has high oral bioavailability.[3][6] Several formulations have been reported for in vivo studies.
Formulation 1: PEG300, Tween-80, and Saline [1][8]
This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL.
-
Prepare a 10% DMSO stock solution of this compound.
-
Add 40% PEG300 and mix until uniform.
-
Add 5% Tween-80 and mix thoroughly.
-
Add 45% saline to reach the final volume and mix until a clear solution is obtained.
Formulation 2: SBE-β-CD in Saline [1]
This formulation also results in a clear solution with a solubility of ≥ 2.5 mg/mL.
-
Prepare a 10% DMSO stock solution of this compound.
-
Add 90% of a 20% SBE-β-CD solution in saline.
-
Mix until the solution is clear.
Formulation 3: Corn Oil [1]
This formulation provides a solubility of ≥ 2.5 mg/mL.
-
Prepare a 10% DMSO stock solution of this compound.
-
Add 90% corn oil and mix thoroughly.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the receptor tyrosine kinases MERTK and FLT3.[1][2] In various cancer cells, particularly leukemia, the aberrant expression and activation of MERTK and FLT3 drive pro-survival signaling pathways.[2][6] Inhibition of these kinases by this compound leads to the downregulation of downstream signaling cascades, including the PI3K/AKT, MEK/ERK, and JAK/STAT pathways.[2][6][15] This ultimately results in the induction of apoptosis, and the inhibition of proliferation and colony formation in cancer cells.[6]
This compound Signaling Pathway Diagram:
Storage and Stability
-
Solid Form: Store this compound powder at -20°C for up to 3 years.[1]
-
In Solvent: Store stock solutions in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Safety Precautions
As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. clinisciences.com [clinisciences.com]
- 12. medkoo.com [medkoo.com]
- 13. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Inhibition of Leukemia Progression with UNC2025 and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the preclinical rationale and methodology for utilizing the MERTK inhibitor, UNC2025, in combination with the conventional chemotherapeutic agent, methotrexate, for the treatment of leukemia. The synergistic effects of this combination therapy have been demonstrated to enhance anti-leukemic activity, suggesting a promising therapeutic strategy for patients with MERTK-expressing leukemias.[1][2][3][4] This document outlines the underlying mechanisms of action, key signaling pathways, detailed experimental protocols for in vitro and in vivo evaluation, and a summary of quantitative data from preclinical studies.
Introduction
MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is ectopically expressed in a significant percentage of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) cases.[1][2][5] Its expression is associated with pro-survival signaling, and it represents a viable therapeutic target.[1][2] this compound is a potent and orally bioavailable small-molecule inhibitor of MERTK and FLT3.[1][6][7][8] Preclinical studies have demonstrated its efficacy in inducing apoptosis and inhibiting proliferation in MERTK-expressing leukemia cells.[1][2][3][4]
Methotrexate is a cornerstone of leukemia chemotherapy, acting as a folate analog to inhibit dihydrofolate reductase (DHFR).[9][10][11] This inhibition disrupts the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis.[9][11] However, the development of methotrexate resistance remains a clinical challenge.[12][13][14][15][16]
The combination of this compound and methotrexate has been shown to be more effective than either agent alone in preclinical models of leukemia.[1][2] this compound sensitizes leukemia cells to methotrexate, leading to a more profound inhibition of tumor progression and a significant increase in median survival in vivo.[1][2] These findings support the continued development of MERTK inhibitors for use in combination with existing cytotoxic regimens.[1][2]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Leukemia Type | MERTK Expression | This compound IC50 (nM) | Reference |
| 697 | B-ALL | Positive | 2.7 | [6] |
| Kasumi-1 | AML | Positive | Not Specified | [1] |
| Molm-14 | AML | FLT3-ITD Positive | 14 | [8] |
In Vivo Efficacy of this compound and Methotrexate Combination in a 697 B-ALL Xenograft Model
| Treatment Group | Median Survival (Days) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | 26 | - | [7] |
| This compound (50 mg/kg) | 34 | P < 0.05 | [7] |
| This compound (75 mg/kg) | 70 | P < 0.001 | [7] |
| Methotrexate (1 mg/kg) | Increased vs. Vehicle | Significant | [2] |
| This compound (75 mg/kg) + Methotrexate (1 mg/kg) | Significantly Increased vs. Single Agents | P < 0.001 | [2] |
Signaling Pathways
This compound Mechanism of Action
This compound is an ATP-competitive inhibitor of MERTK and FLT3.[7] Inhibition of MERTK in leukemia cells leads to the downregulation of pro-survival signaling pathways, including JAK/STAT, MEK/ERK, and AKT.[1][2][17] This disruption of downstream signaling results in decreased proliferation, induction of apoptosis, and reduced colony formation.[1][2][3][4]
Methotrexate Mechanism of Action
Methotrexate is a structural analog of folic acid and acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[10][11] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate.[11][18] By inhibiting DHFR, methotrexate depletes the cellular pool of tetrahydrofolate, leading to the cessation of DNA and RNA synthesis and subsequent cell death.[9][11]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., 697, Kasumi-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for MERTK Phosphorylation
This protocol is to assess the inhibition of MERTK phosphorylation by this compound.
Materials:
-
Leukemia cells
-
This compound
-
Pervanadate (phosphatase inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-MERTK, anti-total-MERTK, secondary antibodies
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.[1][17]
-
Add pervanadate to the cell culture for the final 3 minutes of incubation to stabilize phosphorylated proteins.[1][17]
-
Lyse the cells and quantify protein concentration.
-
Perform immunoprecipitation for MERTK from the cell lysates.[1][17]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-MERTK and total MERTK.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol describes the establishment of a leukemia xenograft model and treatment with this compound and methotrexate.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Luciferase-expressing leukemia cells (e.g., 697-luc)
-
This compound formulation for oral gavage
-
Methotrexate for intraperitoneal injection
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Inject leukemia cells intravenously into the tail vein of the mice.
-
Monitor tumor engraftment and burden via bioluminescence imaging.
-
Once the disease is established, randomize mice into treatment groups: Vehicle, this compound, Methotrexate, and this compound + Methotrexate.[2]
-
Administer this compound daily via oral gavage (e.g., 75 mg/kg).[2]
-
Administer methotrexate via intraperitoneal injection (e.g., 1 mg/kg) on a specified schedule.[2]
-
Monitor tumor burden regularly using bioluminescence imaging and measure animal weight as an indicator of toxicity.
-
Monitor survival and euthanize animals when they meet predefined humane endpoints.
-
At the end of the study, harvest tissues (bone marrow, spleen) for analysis of leukemic infiltration by flow cytometry (e.g., staining for human CD45).[17]
Conclusion
The combination of this compound and methotrexate presents a compelling therapeutic strategy for MERTK-expressing leukemias. The data strongly suggest that MERTK inhibition by this compound enhances the cytotoxic effects of methotrexate, leading to improved outcomes in preclinical models. The protocols and data presented in these application notes provide a framework for further investigation and development of this combination therapy. Future studies should focus on optimizing dosing schedules, exploring mechanisms of synergy in greater detail, and evaluating this combination in a broader range of leukemia subtypes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Scholarly Article or Book Chapter | this compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models | ID: cj82kd175 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methotrexate - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Association between high-dose methotrexate-induced toxicity and polymorphisms within methotrexate pathway genes in acute lymphoblastic leukemia [frontiersin.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Mechanisms of methotrexate resistance in acute leukemia. Decreased transport and polyglutamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resistance to methotrexate due to gene amplification in a patient with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. ClinPGx [clinpgx.org]
Application Notes and Protocols for Colony Formation Assays Using UNC2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing UNC2025, a potent dual inhibitor of MERTK and FLT3 receptor tyrosine kinases, in colony formation assays. This information is intended to guide researchers in assessing the long-term effects of this compound on the proliferative capacity and survival of cancer cells.
Introduction
This compound is an orally bioavailable small molecule inhibitor with high potency against MERTK and FLT3, with IC50 values of 0.74 nM and 0.8 nM, respectively[1][2]. Ectopic expression and activation of MERTK and activating mutations of FLT3 are implicated in the oncogenesis of various hematological malignancies and solid tumors, promoting cell survival, proliferation, and chemoresistance[3]. This compound has been shown to potently inhibit pro-survival signaling, induce apoptosis, and reduce proliferation and colony formation in cancer cells expressing these kinases[4][5][6]. The colony formation assay, a well-established in vitro method, is crucial for evaluating the cytostatic or cytotoxic effects of therapeutic agents like this compound by assessing the ability of single cells to form viable colonies[7][8][9].
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of MERTK and FLT3. This blockade disrupts downstream pro-survival signaling pathways, including the JAK/STAT, MEK/ERK, and PI3K/AKT pathways[4][5][10]. The inhibition of these critical signaling cascades leads to decreased cell proliferation, induction of apoptosis, and a reduction in the clonogenic potential of cancer cells[1][5].
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
Data on this compound in Colony Formation Assays
This compound has demonstrated significant, dose-dependent inhibition of colony formation in various cancer cell lines. The following tables summarize the quantitative data from published studies.
Table 1: Effect of this compound on Colony Formation in Leukemia Cell Lines
| Cell Line | Cancer Type | This compound Concentration | % Inhibition of Colony Formation | Reference |
| Primary AML Sample | Acute Myeloid Leukemia | 25 nM | Evident Decrease | [4][5] |
| Primary AML Sample | Acute Myeloid Leukemia | 300 nM | >90% | [4][5] |
| Molm-14 | Acute Myeloid Leukemia | 50 nM | Significant Inhibition | [3] |
Table 2: Effect of this compound on Colony Formation in Solid Tumor Cell Lines
| Cell Line | Cancer Type | This compound Concentration | % Inhibition of Colony Formation | Reference |
| A549 | Non-Small Cell Lung Cancer | 300 nM | Significant Inhibition | [1][3] |
| H2228 | Non-Small Cell Lung Cancer | Not Specified | Decreased Colony Formation | [1] |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | Decreased Colony Formation | [1] |
Table 3: IC50 Values of this compound
| Target/Cell Line | IC50 Value | Assay Type | Reference |
| MERTK | 0.74 nM | Enzymatic Assay | [1][2] |
| FLT3 | 0.8 nM | Enzymatic Assay | [1][2] |
| 697 B-ALL cells (p-MERTK) | 2.7 nM | Cellular Assay | [1][2][3] |
| Molm-14 (p-FLT3) | 14 nM | Cellular Assay | [2][3] |
Experimental Protocols
This section provides a detailed protocol for a colony formation assay to evaluate the efficacy of this compound.
Materials
-
This compound (hydrochloride salt recommended for solubility)
-
Appropriate cancer cell line (e.g., MERTK-expressing Kasumi-1 or 697 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Fixation solution: 6% (v/v) glutaraldehyde
-
Staining solution: 0.5% (w/v) crystal violet in 25% methanol
-
Sterile water
Experimental Workflow
Caption: Workflow for a colony formation assay with this compound.
Detailed Protocol
-
Cell Preparation and Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and perform a cell count.
-
Seed the cells into 6-well plates at a low density (e.g., 200-1000 cells per well, optimize for each cell line).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 300 nM). The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 7-14 days, or until colonies in the control wells are visible to the naked eye and consist of at least 50 cells[7][8].
-
If the treatment is not continuous, the drug-containing medium can be replaced with fresh complete medium after a defined exposure time (e.g., 24 or 48 hours).
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of fixation solution (6% glutaraldehyde) to each well and incubate for 30-60 minutes at room temperature[8][9].
-
Remove the fixation solution and gently wash the wells with water.
-
Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 30-60 minutes at room temperature[8][9].
-
-
Washing and Drying:
-
Carefully remove the crystal violet solution.
-
Gently wash the plates with tap water until the excess stain is removed.
-
Allow the plates to air dry at room temperature.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells[7][8]. This can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x PE/100))
-
-
Troubleshooting
-
Low Plating Efficiency: Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Uneven Colony Distribution: Be careful to create a single-cell suspension and distribute the cells evenly when seeding.
-
High Background Staining: Ensure thorough washing after fixation and staining steps.
Conclusion
The colony formation assay is a robust method for determining the long-term anti-proliferative effects of this compound. By inhibiting MERTK and FLT3, this compound effectively reduces the clonogenic survival of susceptible cancer cells. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this targeted inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Analysis of MERTK Phosphorylation following UNC2025 Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
MERTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases.[1] Its signaling is crucial in various physiological processes, including the clearance of apoptotic cells and the regulation of the innate immune response.[2][3] Dysregulation of MERTK signaling, often through overexpression, is implicated in the progression of numerous cancers, including leukemia, non-small cell lung cancer, and glioblastoma.[1][4] Activation of MERTK by its ligands, such as Gas6, leads to autophosphorylation and the initiation of downstream pro-survival and pro-migration signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4][5]
UNC2025 is a potent and selective small-molecule inhibitor of MERTK, also exhibiting inhibitory activity against FLT3.[6][7] It functions as an ATP-competitive inhibitor, effectively blocking MERTK autophosphorylation and subsequent downstream signaling.[6] This inhibition of MERTK activity can lead to decreased cell proliferation, induction of apoptosis, and enhanced chemosensitivity in cancer cells expressing MERTK.[8][9] Consequently, this compound is a valuable tool for investigating MERTK signaling and a promising therapeutic agent in oncology.
This document provides detailed protocols for the analysis of MERTK phosphorylation in response to this compound treatment using Western blot analysis.
MERTK Signaling Pathway
The following diagram illustrates the MERTK signaling pathway and the point of inhibition by this compound.
References
- 1. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The small molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Pharmacodynamic Studies of UNC2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of UNC2025, a potent and orally bioavailable dual inhibitor of MER and FLT3 kinases, to assess its pharmacodynamic effects. The following sections detail the compound's mechanism of action, provide structured data from preclinical studies, and outline experimental procedures for in vivo efficacy and target engagement studies.
Mechanism of Action
This compound is an ATP-competitive small molecule inhibitor targeting the MERTK and FLT3 receptor tyrosine kinases.[1] It demonstrates high selectivity for MERTK and FLT3 over other kinases like Axl and Tyro3.[2][3][4] Inhibition of MERTK and FLT3 by this compound disrupts key downstream pro-survival signaling pathways, including those mediated by STAT6, AKT, and ERK1/2.[1][3][4] This action leads to the induction of apoptosis, reduction of proliferation, and inhibition of colony formation in cancer cells dependent on these signaling pathways.[2][3][4]
Quantitative Pharmacodynamic and Pharmacokinetic Data
The following tables summarize the key in vitro potency, in vivo dosing, and pharmacokinetic parameters of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 | Ki |
| Mer Kinase | - | 0.74 nM | 0.16 nM[3][4] |
| Flt3 Kinase | - | 0.8 nM[2] | - |
| Mer Phosphorylation | 697 B-ALL | 2.7 nM[2][5][6] | - |
| Flt3 Phosphorylation | Molm-14 | 14 nM[5] | - |
| Axl Kinase | - | 122 nM[3][4] | 13.3 nM[3][4] |
Table 2: In Vivo Dosing and Pharmacodynamic Effects of this compound in Mouse Models
| Animal Model | This compound Dose | Administration Route | Key Pharmacodynamic Effect |
| 697 Acute Leukemia Xenograft | 3 mg/kg (single dose) | Oral (p.o.) | >90% decrease in Mer phosphorylation in bone marrow leukemia cells.[5][6] |
| H2228 or A549 Tumor Xenograft | 50 mg/kg | Oral (p.o.) | Inhibition of tumor growth.[2] |
| 697 B-ALL Xenograft (MRD model) | 50 or 75 mg/kg (once daily) | Oral (p.o.) | Dose-dependent reduction in tumor burden and increased median survival.[3] |
| AML Primary Patient-Derived Xenograft | 75 mg/kg (once daily) | Oral (p.o.) | Induced disease regression in bone marrow, spleen, and peripheral blood.[3] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing |
| Bioavailability | 100% | Oral[3][4] |
| Half-life (t1/2) | 3.8 hours | Intravenous or Oral[1][3][4] |
| Clearance | 9.2 mL/min/kg | Intravenous or Oral[1][5] |
| Cmax (at 3 mg/kg) | 1.6 µM (total), ~22 nM (free) | Oral[6][7] |
| Tmax (at 3 mg/kg) | 0.5 hours | Oral[1][3] |
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits MERTK and FLT3, blocking downstream signaling.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound HCl powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH2O) or normal saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure for a PEG300/Tween80 Formulation[2]:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is fully dissolved.
-
For a 1 mL final working solution, add 50 µL of the this compound DMSO stock to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results. The final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween80, and 50% water.
Procedure for Saline Formulation:
-
This compound HCl is highly soluble in normal saline.[3][4][5] For simpler formulations, this compound can be dissolved directly in sterile normal saline (0.9% NaCl) to the desired concentration.
Protocol 2: In Vivo Pharmacodynamic Study in a Leukemia Xenograft Model
This protocol describes the assessment of MERTK phosphorylation in bone marrow leukemia cells following a single oral dose of this compound.
Animal Model:
Experimental Workflow:
Caption: Workflow for in vivo pharmacodynamic analysis of this compound.
Detailed Steps:
-
Cell Culture and Inoculation: Culture 697 B-ALL cells under standard conditions. Inoculate NSG mice with a suspension of the cells via tail vein injection.
-
Tumor Engraftment: Allow the leukemia cells to engraft for approximately 12-14 days. Disease burden can be monitored if cells are luciferase-tagged.[3][6]
-
Drug Administration: Prepare this compound as described in Protocol 1. Administer a single dose of this compound (e.g., 3 mg/kg) or vehicle control to the leukemic mice via oral gavage (10 mL/kg volume).[3][4]
-
Sample Collection: At the predetermined time point corresponding to Tmax (approximately 30 minutes post-dose), euthanize the mice.[6]
-
Bone Marrow Isolation: Immediately collect femurs and flush the bone marrow with appropriate buffer (e.g., PBS).
-
Phosphoprotein Stabilization: To preserve the phosphorylation status of proteins, incubate the flushed bone marrow cells in a medium containing a phosphatase inhibitor (e.g., pervanadate) for a short period (e.g., 3-10 minutes).[4][6]
-
Lysate Preparation: Prepare cell lysates using a suitable lysis buffer (e.g., MPER) supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Immunoprecipitation and Western Blot:
-
Immunoprecipitate MERTK from the cell lysates.
-
Detect phosphorylated MERTK (p-MERTK) and total MERTK levels using specific antibodies via Western blot analysis.[4][6]
-
Quantify band intensities using densitometry to determine the percentage of p-MERTK inhibition relative to the vehicle-treated control group.
-
Protocol 3: In Vivo Efficacy Study in an Orthotopic Leukemia Model
This protocol outlines a longer-term study to evaluate the therapeutic efficacy of this compound.
Procedure:
-
Model Establishment: Establish orthotopic leukemia xenografts in NSG mice as described in Protocol 2.
-
Treatment Initiation:
-
Dosing Regimen: Administer this compound (e.g., 50 or 75 mg/kg) or vehicle control once daily via oral gavage.[3][4]
-
Monitoring:
-
Endpoint Analysis:
Safety Considerations:
-
In long-term studies, this compound has been shown to be well-tolerated. However, potential side effects such as anemia and leukopenia have been observed.[3] Regular monitoring of complete blood counts in satellite groups can be informative.[3][4]
These protocols provide a foundation for conducting robust in vivo pharmacodynamic and efficacy studies of this compound. Investigators should adapt these methods based on specific experimental goals and adhere to all institutional animal care and use guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. neeveslab.com [neeveslab.com]
Application Notes and Protocols: UNC2025 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2025 is a potent and orally bioavailable small molecule inhibitor of MERTK and FLT3 tyrosine kinases.[1][2][3][4] MERTK is aberrantly expressed in a significant percentage of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) cases, making it a promising therapeutic target.[3][5] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical preclinical tools that preserve the genetic and phenotypic heterogeneity of the original tumor.[6][7] These models are invaluable for evaluating the efficacy of targeted therapies like this compound in a setting that more closely mimics the clinical scenario.[6][8][9] This document provides detailed application notes and protocols for the use of this compound in PDX models of leukemia.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of MERTK and FLT3.[4] Inhibition of MERTK by this compound leads to the downregulation of downstream pro-survival signaling pathways, including the phosphorylation of STAT6, AKT, and ERK1/2.[1][2][4] This disruption of key signaling cascades ultimately induces apoptosis, reduces proliferation, and inhibits the colony-forming potential of MERTK-expressing cancer cells.[1][2][3]
Caption: this compound inhibits MERTK, blocking downstream signaling pathways.
Efficacy in Patient-Derived Xenograft Models
This compound has demonstrated significant therapeutic efficacy in PDX models of acute leukemia, leading to disease regression and prolonged survival.[1][3]
Quantitative Data Summary
| PDX Model | Treatment Group | Outcome Measure | Result | Reference |
| AML (MERTK-expressing) | This compound | Peripheral Disease Burden (% blasts) | 9.3% (vs. 35.6% for vehicle) | [3] |
| AML (MERTK-expressing) | This compound | Splenic Blasts (%) | 28.5% (vs. 75.7% for vehicle) | [3] |
| AML (MERTK-expressing) | This compound | Spleen Mass (mg) | 170 mg (vs. 834 mg for vehicle) | [3] |
| AML (FLT3-ITD mutant, MERTK+) | This compound | Peripheral Blasts (%) | 0.24% (after 4 weeks vs. 11.4% pre-treatment) | [3] |
| AML (FLT3-ITD mutant, MERTK+) | This compound | Median Survival | >107 days (vs. 16 days post-treatment) | [3] |
| B-ALL (Orthotopic) | 75 mg/kg this compound | Median Survival (Minimal Residual Disease Model) | 70 days (vs. 27 days for vehicle) | [3] |
| B-ALL (Orthotopic) | This compound | Median Survival (Existent Disease Model) | 45 days (vs. 27.5 for vehicle) | [3] |
Experimental Protocols
The following are generalized protocols for the use of this compound in leukemia PDX models, based on published studies.
PDX Model Establishment and Maintenance
-
Source Material: Obtain fresh primary leukemia patient samples (bone marrow or peripheral blood) under IRB-approved protocols.[10]
-
Host Mice: Utilize immunodeficient mouse strains such as NOD/SCID/gamma (NSG) or similar strains that support the engraftment of human hematopoietic cells.[1][10]
-
Implantation: Inject mononuclear cells isolated from the patient sample intravenously (tail vein) into the host mice.[1][10]
-
Engraftment Monitoring: Monitor for successful engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.[1]
This compound Formulation and Administration
-
Formulation: this compound has high solubility in saline.[1][2] For oral administration, it can be formulated in saline.
-
Dosage: Effective doses in murine models range from 50 mg/kg to 75 mg/kg.[1][4]
-
Administration Route: this compound is orally bioavailable and is typically administered via oral gavage.[1][2][11]
-
Dosing Schedule: A once-daily dosing schedule has been shown to be effective.[1][10] In some instances, due to its short half-life, twice-daily dosing may be considered.[11]
In Vivo Efficacy Studies
-
Study Initiation: Once engraftment is established and a significant disease burden is detectable, randomize the mice into treatment and vehicle control groups.[1][10]
-
Treatment: Administer this compound or vehicle control according to the predetermined dosage and schedule.
-
Monitoring:
-
Disease Burden: Monitor tumor burden using methods such as bioluminescence imaging (if tumor cells are luciferase-tagged) or flow cytometry of peripheral blood, bone marrow, and spleen for human CD45+ leukemic blasts.[1][10]
-
Animal Health: Monitor animal weight and overall health status. Euthanize animals that exhibit signs of advanced disease (e.g., >20% weight loss, paralysis, respiratory distress).[1][2]
-
-
Endpoint Analysis:
-
Survival: Record the date of euthanasia or death to determine the median survival for each group.
-
Pharmacodynamics: To assess target engagement, bone marrow can be harvested post-treatment to analyze the phosphorylation status of MERTK.[12]
-
Caption: Workflow for this compound efficacy testing in PDX models.
Combination Therapy
This compound has been shown to sensitize leukemia cells to standard chemotherapy agents. In a B-ALL xenograft model, the combination of this compound with methotrexate resulted in a more effective inhibition of leukemia progression compared to either agent alone.[1] This suggests that MERTK inhibition can be a valuable strategy to enhance the efficacy of existing cytotoxic regimens.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties for in vivo studies, including low clearance, a 3.8-hour half-life in mice, and 100% oral bioavailability.[1][2] Importantly, orally administered this compound has been shown to inhibit MERTK in leukemic blasts within the bone marrow for up to 24 hours.[1][2]
Conclusion
This compound is a promising therapeutic agent for MERTK-expressing leukemias, with demonstrated preclinical efficacy in patient-derived xenograft models. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound and other MERTK inhibitors in clinically relevant PDX models. The use of these models is crucial for translating preclinical findings into successful clinical outcomes.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Patient-Derived Xenograft Models in Cancer Research [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo treatment with this compound [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Potential off-target effects of UNC2025 in cancer research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of UNC2025 in cancer research. It includes troubleshooting guides and frequently asked questions to address potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, orally bioavailable dual inhibitor of MERTK (Mer Tyrosine Kinase) and FLT3 (Fms-like Tyrosine Kinase 3).[1][2][3][4] It is an ATP-competitive inhibitor with sub-nanomolar IC50 values for both kinases.[2]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for MERTK and FLT3, it can inhibit other kinases, especially at higher concentrations.[1][5] A kinome scan of over 300 kinases revealed that at a concentration of 100 nM (>100-fold over the MERTK IC50), 66 kinases were inhibited by more than 50%.[5][6] The next most potently inhibited kinase after MERTK and FLT3 is Axl, another member of the TAM (Tyro3, Axl, Mer) family.[1][5]
Q3: What are the potential in vivo side effects of this compound?
In preclinical mouse models, the primary side effects associated with this compound treatment were anemia and leukopenia.[1][5] These effects are likely due to the inhibition of FLT3, which plays a role in hematopoiesis.[1] These hematopoietic defects have been observed to be reversible upon cessation of treatment with FLT3 inhibitors.[1]
Q4: How can I be sure that the observed effects in my experiment are due to MERTK inhibition and not off-target effects?
Several lines of evidence can help attribute the observed effects to MERTK inhibition:
-
Recapitulation of genetic knockdown: Compare the phenotype induced by this compound with that of shRNA-mediated MERTK knockdown. Similar results suggest on-target activity.[1]
-
Dose-response relationship: Observe a clear dose-dependent effect of this compound on MERTK phosphorylation and downstream signaling at concentrations where off-target effects are minimal.[1]
-
Use of control cells: Employ cell lines that do not express MERTK as negative controls. These cells should be significantly less sensitive to this compound.[1][5]
Q5: At what concentration should I use this compound in my cell-based assays?
The effective concentration of this compound will vary depending on the cell line and the specific assay. In MERTK-expressing acute leukemia cell lines, this compound has been shown to inhibit MERTK phosphorylation with an IC50 of 2.7 nM.[1][4] Significant inhibition of colony formation has been observed at concentrations as low as 25 nM, with near-complete abrogation at 300 nM.[1][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: Unexpected or lack of cellular response to this compound.
-
Possible Cause 1: Low or absent MERTK/FLT3 expression.
-
Possible Cause 2: Drug stability and storage.
-
Troubleshooting: Ensure that this compound has been stored correctly, typically at -20°C. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Activation of compensatory signaling pathways.
Problem 2: Observing significant toxicity in non-cancerous cells.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting: Reduce the concentration of this compound to a range that is selective for MERTK/FLT3 inhibition while minimizing effects on other kinases. A thorough dose-response analysis is crucial.
-
-
Possible Cause 2: Inhibition of FLT3 in hematopoietic cells.
-
Troubleshooting: Normal human cord blood or bone marrow mononuclear cells, which have low MERTK expression, are relatively resistant to this compound at concentrations below 500 nM.[1][5] If toxicity is observed in these cells, it may be due to FLT3 inhibition. Consider using MERTK-specific inhibitors if available and the experimental question is solely focused on MERTK.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against Key Kinases
| Target | Assay Type | IC50 / Ki | Reference |
| MERTK | Enzymatic (Ki) | 0.16 nM | [1] |
| MERTK | Cell-based (IC50) | 2.7 nM | [1][4] |
| FLT3 | Enzymatic (IC50) | 0.8 nM | [2] |
| FLT3 | Cell-based (IC50) | 14 nM | [4] |
| Axl | Enzymatic (Ki) | 13.3 nM | [1] |
| Axl | Cell-based (IC50) | 122 nM | [1][4] |
| TYRO3 | Cell-based (IC50) | 301 nM | [4] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Clearance | Low | [1][5] |
| Half-life | 3.8 hours | [1][5] |
| Oral Bioavailability | 100% | [1][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MERTK Phosphorylation
-
Cell Treatment: Culture MERTK-expressing cells (e.g., 697 B-ALL cells) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.[1]
-
Phosphatase Inhibition: To stabilize phosphorylated proteins, add a phosphatase inhibitor such as pervanadate to the cell culture for the final 3 minutes of incubation.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional but recommended): Incubate cell lysates with an anti-MERTK antibody overnight at 4°C to immunoprecipitate MERTK.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then probe with primary antibodies against phospho-MERTK and total MERTK. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Colony Formation Assay
-
For Adherent Cells (e.g., AML cell lines in soft agar):
-
Prepare a base layer of 0.6% agar in culture medium in a 6-well plate.
-
Resuspend cells in 0.3% agar in culture medium containing this compound or vehicle.
-
Plate the cell suspension on top of the base layer.
-
Overlay with culture medium containing this compound or vehicle.
-
Incubate for 2-3 weeks, replacing the overlay medium every few days.
-
-
For Suspension Cells (e.g., ALL cell lines in methylcellulose):
Visualizations
Caption: MERTK signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
UNC2025 Dose-Response Optimization In Vitro Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UNC2025 in in vitro dose-response experiments. The information is tailored for researchers, scientists, and drug development professionals to navigate common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable dual inhibitor of MER tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3).[1] It functions by competitively binding to the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and downstream signaling.
Q2: What are the key downstream signaling pathways affected by this compound?
A2: this compound has been shown to inhibit the phosphorylation of MERTK and FLT3, which in turn leads to the downregulation of pro-survival signaling pathways. Key affected downstream effectors include AKT, ERK1/2, and STAT6.[2][3][4] Inhibition of these pathways ultimately leads to decreased cell proliferation, reduced colony formation, and induction of apoptosis in MERTK- or FLT3-expressing cells.[2][3]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. However, potent inhibition of MERTK phosphorylation is typically observed at low nanomolar concentrations (IC50 of ~2.7 nM in 697 B-ALL cells).[1][5] Significant inhibition of colony formation and induction of apoptosis are often seen in the range of 25-300 nM.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[1][6] Due to the hygroscopic nature of DMSO, which can reduce the solubility of this compound, it is crucial to use fresh, anhydrous DMSO.[6] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in media | Low solubility of this compound in aqueous solutions. | Ensure the final DMSO concentration in your cell culture media does not exceed a level that is toxic to your cells (typically <0.5%). Prepare intermediate dilutions of your this compound stock in media and add them to the final culture volume. Gentle warming and vortexing of the stock solution before dilution can also help.[5] |
| High variability between replicates | Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. When adding this compound, mix gently but thoroughly. To avoid edge effects, consider not using the outer wells of the plate for experimental data points. |
| No observable effect at expected concentrations | Low or no expression of MERTK or FLT3 in the cell line. Cell line is resistant to MERTK/FLT3 inhibition. Incorrect concentration of this compound. | Confirm MERTK and/or FLT3 expression in your cell line using Western blot or flow cytometry. If expression is confirmed, consider the possibility of resistance mechanisms. Always verify the concentration of your stock solution. |
| High levels of cell death in control (DMSO-treated) group | DMSO toxicity. | Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control. |
| Observed effects may be due to off-target inhibition | This compound has high selectivity for MERTK and FLT3 but can inhibit other kinases at higher concentrations.[2] | To confirm that the observed phenotype is due to MERTK/FLT3 inhibition, consider performing rescue experiments by overexpressing a drug-resistant mutant of the target kinase. Alternatively, use a structurally distinct MERTK/FLT3 inhibitor to see if it phenocopies the results. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies. These values can serve as a starting point for experimental design.
| Parameter | Cell Line | Value | Reference |
| IC50 (MERTK phosphorylation) | 697 B-ALL | 2.7 nM | [1][5] |
| IC50 (FLT3 phosphorylation) | Molm-14 | 14 nM | [5] |
| IC50 (MER enzymatic assay) | - | 0.74 nM | [1] |
| IC50 (FLT3 enzymatic assay) | - | 0.8 nM | [1] |
| Effective Concentration (Colony Formation Inhibition) | AML and ALL cell lines | 25 - 300 nM | [2][3] |
Experimental Protocols
Detailed Methodology: In Vitro Dose-Response Assay for this compound
This protocol outlines a standard procedure for determining the dose-response of a cancer cell line to this compound using a cell viability assay.
1. Materials:
- This compound (dissolved in DMSO to create a 10 mM stock)
- Cancer cell line of interest (e.g., 697 B-ALL, Molm-14)
- Complete cell culture medium
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader
2. Procedure:
- Cell Seeding:
- Harvest and count cells.
- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
- Incubate overnight at 37°C, 5% CO2 to allow for cell attachment (for adherent cells) or stabilization.
- This compound Treatment:
- Prepare a serial dilution of this compound in complete medium. A common starting range is 1 nM to 10 µM. Remember to include a DMSO-only vehicle control.
- Carefully remove 50 µL of media from each well and add 50 µL of the appropriate this compound dilution or vehicle control. This will result in the desired final concentrations.
- Incubate the plate for a predetermined time (e.g., 48-72 hours) at 37°C, 5% CO2.
- Cell Viability Assessment:
- After the incubation period, assess cell viability using your chosen method. For an MTT assay:
- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C.
- Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
- For a luminescent assay like CellTiter-Glo®, follow the manufacturer's instructions.
- Data Analysis:
- Measure the absorbance or luminescence using a plate reader.
- Normalize the data to the vehicle control (set to 100% viability).
- Plot the dose-response curve with this compound concentration on the x-axis (log scale) and percent viability on the y-axis.
- Calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Visualizations
Caption: this compound inhibits MERTK and FLT3, blocking downstream signaling pathways.
Caption: Experimental workflow for a this compound in vitro dose-response assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Managing UNC2025-Induced Hematological Toxicities
This guide provides researchers, scientists, and drug development professionals with essential information for managing anemia and leukopenia observed during preclinical studies with the MERTK/FLT3 inhibitor, UNC2025.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected hematological side effects of this compound in animal models, and at what dosage have they been observed?
A1: The primary hematological toxicities associated with this compound administration in animal models are anemia and leukopenia.[1][2][3] In studies using C57Bl/6 mice, daily treatment with 75 mg/kg of this compound for 24 days resulted in significant decreases in white blood cell (WBC) and red blood cell (RBC) counts.[1][2] Key observed changes include significant reductions in total WBCs, RBC number, hemoglobin concentration, and hematocrit.[2] These alterations are often accompanied by decreased bone marrow cellularity.[1][2]
Q2: What is the proposed mechanism behind this compound-induced anemia and leukopenia?
A2: this compound is a potent dual inhibitor of the MERTK and FLT3 receptor tyrosine kinases.[4][5][6] While MERTK inhibition is the primary goal for anti-leukemic activity, the off-target inhibition of FLT3 is considered a likely cause of the observed hematological side effects.[3][7] FLT3 signaling is crucial for the normal development and proliferation of hematopoietic stem and progenitor cells.[1][2] By inhibiting FLT3, this compound can disrupt hematopoiesis, leading to a decrease in mature blood cells. This is supported by findings of reduced numbers of Common Myeloid Progenitors (CMPs) and Megakaryocyte-Erythroid Progenitors (MEPs) in the bone marrow of treated mice.[1][2] The inhibition of MERTK also affects downstream signaling pathways like STAT6, AKT, and ERK1/2, which are involved in cell survival and proliferation.[1][2][4]
Q3: How should I monitor my animals for this compound-induced anemia and leukopenia during a study?
A3: Regular monitoring of complete blood counts (CBCs) is essential. Blood samples should be collected at baseline before starting treatment and at regular intervals throughout the study (e.g., weekly). Key parameters to monitor are White Blood Cells (WBC), Red Blood Cells (RBC), Hemoglobin (HGB), Hematocrit (HCT), and Platelets (PLT). For detailed methodology, refer to Protocol 1: Complete Blood Count (CBC) Analysis in Mice .
Q4: My animals are exhibiting severe symptoms (e.g., >15% weight loss, lethargy, pale extremities) alongside significant drops in blood counts. What troubleshooting steps should I take?
A4: These are signs of severe toxicity that require immediate action.
-
Confirm with Data: Perform an immediate CBC and compare it to baseline and control group data.
-
Consider Dose Modification: A dose reduction or temporary cessation of this compound treatment may be necessary to allow for bone marrow recovery.
-
Supportive Care: Consult with veterinary staff about supportive care options. This may include fluid therapy to prevent dehydration or nutritional support.
-
Evaluate Humane Endpoints: If the animal's condition does not improve, humane euthanasia should be considered in accordance with your institution's IACUC guidelines.
Q5: How can I specifically investigate the impact of this compound on hematopoietic stem and progenitor cells in the bone marrow?
A5: To understand the cellular basis of the observed cytopenias, you can analyze the hematopoietic progenitor populations in the bone marrow. This is typically done by isolating bone marrow cells from the femurs and tibias of treated and control animals, followed by multi-color flow cytometry. This allows for the quantification of specific populations like Long-Term Hematopoietic Stem Cells (LT-HSCs), Common Myeloid Progenitors (CMPs), and Megakaryocyte-Erythroid Progenitors (MEPs).[1][2] For a detailed methodology, see Protocol 2: Bone Marrow Aspiration and Hematopoietic Progenitor Cell Analysis .
Quantitative Data Summary
Table 1: Hematological Effects of this compound in C57Bl/6 Mice Data from studies where mice were treated with 75 mg/kg this compound daily for 24 days.
| Parameter | Control Group (Saline) | This compound-Treated Group | Percentage Decrease | Citation |
| White Blood Cells (WBC) | 5.37 x 10³/µL | 1.46 x 10³/µL | ~72.8% | [1][2] |
| Red Blood Cells (RBC) | Not specified | Not specified | 61% | [2] |
| Hemoglobin | Not specified | Not specified | 61% | [2] |
| Hematocrit | Not specified | Not specified | 65% | [2] |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis in Mice
This protocol outlines the standard procedure for collecting and analyzing blood to monitor for hematological toxicities.
-
Animal Restraint and Blood Collection:
-
Properly restrain the mouse according to your approved institutional animal care and use committee (IACUC) protocol.
-
Collect approximately 50-100 µL of blood via an appropriate method (e.g., submandibular or saphenous vein). The maximal safe collection volume from a mouse is about 200 µL.[8]
-
Dispense the blood into EDTA-coated microtubes to prevent coagulation.[9]
-
-
Sample Handling:
-
Immediately after collection, gently invert the microtube 8-10 times or place it on a rotary mixer for at least 30 minutes to ensure thorough mixing with the anticoagulant.[9]
-
Keep samples at room temperature and analyze within 2-6 hours of collection for best results.[9] Do not freeze whole blood samples.[9]
-
-
Analysis:
-
Use a validated automated hematology analyzer calibrated for mouse blood. Human analyzers may not provide accurate results for mouse cells.[8]
-
Perform daily quality control checks on the analyzer using control reagents as per the manufacturer's instructions.[9]
-
Analyze each sample according to the analyzer's standard operating procedure. Key parameters to record include WBC, RBC, HGB, HCT, MCV (Mean Corpuscular Volume), MCH (Mean Corpuscular Hemoglobin), and PLT (Platelet count).
-
-
Data Interpretation:
-
Compare the results from this compound-treated animals to those of a vehicle-treated control group and to baseline values.
-
Statistically significant decreases in WBC, RBC, HGB, and HCT are indicative of leukopenia and anemia, respectively.
-
Protocol 2: Bone Marrow Aspiration and Hematopoietic Progenitor Cell Analysis
This protocol describes the isolation of bone marrow cells for flow cytometric analysis of progenitor populations.
-
Euthanasia and Bone Dissection:
-
Euthanize mice using an IACUC-approved method.
-
Disinfect the hind legs with 70% ethanol.[10]
-
Carefully dissect the femurs and tibias, removing all muscle and connective tissue. Keep the bones on ice in a suitable buffer (e.g., PBS with 2% FBS).
-
-
Bone Marrow Cell Isolation:
-
Cut the ends of each bone with a sterile blade.
-
Place a 25-gauge needle attached to a 10 mL syringe filled with buffer into one end of the bone.
-
Flush the marrow into a 50 mL conical tube through a 70 µm cell strainer to create a single-cell suspension.[1]
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in an appropriate RBC lysis buffer (e.g., ACK lysis buffer) and incubate for a few minutes according to the buffer's protocol.
-
Quench the lysis reaction with excess buffer and centrifuge again.
-
-
Cell Counting and Staining:
-
Resuspend the cell pellet in staining buffer (e.g., FACS buffer).
-
Count the viable cells using a hemocytometer with trypan blue or an automated cell counter.
-
Aliquot approximately 1-2 million cells per tube for antibody staining.
-
Add a cocktail of fluorescently-conjugated antibodies specific for murine hematopoietic stem and progenitor cell surface markers (e.g., lineage markers, c-Kit, Sca-1, CD34, FcγRII/III).
-
Incubate on ice in the dark for 30 minutes.
-
-
Flow Cytometry:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a multi-color flow cytometer. Be sure to include appropriate controls, such as unstained cells and fluorescence-minus-one (FMO) controls.[10]
-
Analyze the data using flow cytometry analysis software to quantify the different progenitor populations based on their surface marker expression.
-
Visualizations and Workflows
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
Caption: Workflow for routine hematological monitoring during a study.
Caption: Troubleshooting decision tree for severe toxicity.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The small molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neeveslab.com [neeveslab.com]
- 8. Practical Murine Hematopathology: A Comparative Review and Implications for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 10. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Potential Resistance to UNC2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC2025, a potent dual inhibitor of MERTK and FLT3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule tyrosine kinase inhibitor that potently targets MERTK and FLT3.[1][2] By inhibiting the kinase activity of these receptors, this compound blocks downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[3][4][5][6] This inhibition leads to decreased cell proliferation, induction of apoptosis, and reduced colony formation in cancer cells that are dependent on MERTK or FLT3 signaling.[3][7]
Q2: We are observing decreased sensitivity to this compound in our long-term cell culture experiments. What is a potential mechanism of acquired resistance?
A key potential mechanism for acquired resistance to this compound is the activation of compensatory signaling pathways.[3][7] One documented mechanism of resistance to inhibitors of the TAM family of receptor tyrosine kinases (which includes MERTK, AXL, and TYRO3) is the upregulation of other TAM family members. For instance, inhibition of AXL has been shown to lead to the upregulation of MERTK, and it is plausible that a reciprocal upregulation of AXL could occur in response to MERTK inhibition by this compound, thus providing a bypass signaling route.[8]
Q3: How can we experimentally verify if compensatory TAM receptor upregulation is occurring in our this compound-resistant cells?
To investigate this, you can perform the following experiments:
-
Immunoblotting: Compare the protein expression levels of MERTK, AXL, and TYRO3 in your this compound-sensitive parental cell line versus your derived this compound-resistant cell line. An increase in AXL or TYRO3 expression in the resistant line would suggest compensatory upregulation.
-
Quantitative PCR (qPCR): Analyze the mRNA levels of MERTK, AXL, and TYRO3 to determine if the upregulation is occurring at the transcriptional level.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array can provide a broader view of activated RTKs in your sensitive versus resistant cells, potentially identifying other unforeseen compensatory pathways.
Q4: What strategies can we employ in our experiments to overcome or prevent resistance to this compound?
Based on preclinical data, a promising strategy is the use of combination therapies.[3] The goal is to target the primary signaling pathway with this compound while simultaneously inhibiting a parallel or downstream pathway that could be exploited for resistance.
-
Combination with Chemotherapy: Co-administration of this compound with standard chemotherapeutic agents like methotrexate has been shown to be more effective than either agent alone in leukemia models.[3] This suggests that MERTK inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy.
-
Dual TAM Inhibition: If you observe compensatory upregulation of another TAM receptor like AXL, a combination of this compound with a selective AXL inhibitor could be a rational approach to block this escape mechanism.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| High IC50 value for this compound in a new cell line. | Low or absent MERTK/FLT3 expression. | Confirm MERTK and FLT3 expression at the protein level via immunoblotting or flow cytometry. This compound is most effective in cell lines with detectable expression of these targets. |
| Initial response to this compound followed by regrowth of cells. | Development of acquired resistance. | 1. Establish a resistant cell line by continuous culture in the presence of this compound. 2. Investigate potential resistance mechanisms, such as compensatory upregulation of AXL (see FAQ Q3). 3. Test combination therapies, such as this compound with an AXL inhibitor or a relevant chemotherapeutic agent. |
| Variability in experimental results with this compound. | Issues with compound stability or experimental procedure. | 1. Ensure fresh preparation of this compound solutions for each experiment. 2. Verify the consistency of cell seeding densities and treatment durations. 3. Regularly check for mycoplasma contamination in cell cultures. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Value | Context | Reference |
| MERTK IC50 (enzymatic) | 0.74 nM | In vitro kinase assay | [1][2] |
| FLT3 IC50 (enzymatic) | 0.8 nM | In vitro kinase assay | [1][2] |
| MERTK IC50 (cellular) | 2.7 nM | 697 B-ALL cells | [6] |
| FLT3 IC50 (cellular) | 14 nM | Molm-14 AML cells | [6] |
| AXL IC50 (cellular) | 122 nM | - | [7] |
| Sensitivity in Primary Leukemia Samples | ~30% of samples sensitive | 78 of 261 primary patient samples | [3] |
Experimental Protocols
Immunoblotting for MERTK and Downstream Signaling
-
Cell Lysis: Culture cells to 70-80% confluency. Treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-MERTK, MERTK, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate.
Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension of your cells. For adherent cells, plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate. For non-adherent cells, use a soft agar assay.
-
Treatment: Add this compound at various concentrations to the media.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting: For adherent cells, fix the colonies with methanol and stain with crystal violet. For soft agar, stain with a viability stain like MTT. Count the number of colonies in each well.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or orthotopically implant cancer cells into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., by oral gavage) and/or other agents according to the experimental design. The vehicle used for this compound in some studies is saline.
-
Monitoring: Measure tumor volume regularly and monitor the health of the mice.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., immunoblotting, immunohistochemistry).
Visualizations
Caption: MERTK signaling pathway and its inhibition by this compound.
Caption: Compensatory upregulation of AXL as a resistance mechanism to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC | Semantic Scholar [semanticscholar.org]
- 3. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing UNC2025 treatment duration for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of UNC2025 for in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and summary data tables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable small-molecule inhibitor of MERTK (MER proto-oncogene tyrosine kinase) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] It functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation and activation of these receptor tyrosine kinases.[3] MERTK and FLT3 are implicated in the proliferation and survival of various cancer cells, particularly in acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1][4][5] By inhibiting these kinases, this compound disrupts downstream signaling pathways, including JAK/STAT, MEK/ERK, and AKT, leading to decreased tumor cell proliferation and survival.[1][6]
Q2: What are the key pharmacokinetic properties of this compound in mice?
A2: this compound exhibits favorable pharmacokinetic properties for in vivo studies in mice, including high oral bioavailability and a half-life that supports once or twice-daily dosing.[1][6][7]
| Parameter | Value | Reference |
| Half-life (t½) | 3.8 hours | [1][6] |
| Oral Bioavailability | 100% | [1][6] |
| Tmax (oral admin.) | 0.5 hours | [3] |
| Clearance | Low | [1][6] |
| Solubility | High in saline | [1][6] |
Q3: What is a typical starting dose and treatment duration for this compound in mouse models of leukemia?
A3: The optimal dose and duration of this compound treatment will depend on the specific tumor model and experimental goals. However, published studies provide a range of effective doses. Daily oral administration of 50 mg/kg or 75 mg/kg has been shown to significantly reduce tumor burden and increase survival in xenograft models of ALL and AML.[3][8] In some studies, treatment has been continued for up to 70 days.[3] For pharmacodynamic studies, a single oral dose of 3 mg/kg has been sufficient to inhibit MERTK phosphorylation in bone marrow leukemia cells.[4]
Troubleshooting Guide
Q1: I am not observing the expected anti-tumor effect with this compound. What are some potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
MERTK/FLT3 Expression: Confirm that your in vivo model (cell line or patient-derived xenograft) expresses sufficient levels of MERTK or has an activating FLT3 mutation, as the efficacy of this compound is dependent on the presence of these targets.[1][6]
-
Dosing and Administration: Ensure the dose is within the therapeutic range (e.g., 50-75 mg/kg daily for efficacy studies).[3][8] Due to its 3.8-hour half-life in mice, twice-daily dosing may be necessary to maintain continuous target inhibition, especially for aggressive tumor models.[1][6][7] Confirm proper oral gavage technique to ensure complete and consistent dosing.
-
Drug Formulation: this compound is soluble in saline.[1][6] Ensure the compound is fully dissolved before administration.
-
Tumor Burden at Treatment Initiation: The timing of treatment initiation can significantly impact outcomes. In models with high tumor burden, a more aggressive dosing regimen or combination therapy may be required.[6]
Q2: I am observing toxicity in my mice treated with this compound. What should I do?
A2: While this compound is generally well-tolerated, some toxicity may occur at higher doses or with prolonged treatment.[9]
-
Monitor Animal Health: Closely monitor mice for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Dose Reduction: If toxicity is observed, consider reducing the dose or changing from daily to an intermittent dosing schedule.
-
Assess Liver Function: One study noted an increase in alkaline phosphatase levels, although it was not considered a dose-limiting factor.[1][6] If you suspect liver toxicity, you may want to collect blood for analysis of liver enzymes.
-
Combination Therapy: If reducing the this compound dose compromises efficacy, consider combining it with another therapeutic agent, such as methotrexate, which has been shown to have synergistic effects.[1][6]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an Orthotopic Leukemia Xenograft Model
This protocol is adapted from studies evaluating the therapeutic efficacy of this compound in mouse models of acute leukemia.[6][8]
-
Cell Line and Animal Model:
-
Use a MERTK-expressing human leukemia cell line (e.g., 697 B-ALL cells) that has been transduced to express a reporter gene like firefly luciferase for in vivo imaging.
-
Use immunodeficient mice, such as NOD-SCID-gamma (NSG) mice, to allow for the engraftment of human cells.
-
-
Tumor Cell Inoculation:
-
Inject 697 B-ALL cells into the tail vein of NSG mice.
-
-
Treatment Groups:
-
Divide mice into the following treatment groups:
-
Vehicle control (e.g., saline)
-
This compound (50 mg/kg)
-
This compound (75 mg/kg)
-
-
-
Drug Administration:
-
Prepare this compound in saline.
-
Administer this compound or vehicle daily via oral gavage.
-
-
Monitoring Tumor Burden and Survival:
-
Monitor tumor progression by bioluminescence imaging at regular intervals.
-
Record animal survival.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points, collect bone marrow, spleen, and peripheral blood to assess leukemic blasts (human CD45+) by flow cytometry.[6]
-
To assess target engagement, bone marrow can be collected 30 minutes after a single oral dose of this compound (e.g., 3 mg/kg) to measure the inhibition of MERTK phosphorylation via immunoprecipitation and Western blot.[4]
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits MERTK signaling pathways.
Caption: In vivo efficacy study workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo treatment with this compound [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
UNC2025 stability and storage conditions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of UNC2025 for long-term experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable dual inhibitor of MER and FLT3 receptor tyrosine kinases.[1][2][3][4][5] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition has been shown to be effective in various cancer models, particularly in acute leukemia.[1][3][6]
2. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a powder or in a suitable solvent at low temperatures. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[4][7] |
| Stock Solution in DMSO | -80°C | 1 year[7] to 2 years[1] |
| -20°C | 1 month[4][7] to 1 year[1] |
3. How should I prepare stock solutions of this compound?
This compound is soluble in several organic solvents. For in vitro experiments, Dimethyl sulfoxide (DMSO) is a commonly used solvent. For in vivo studies, various formulations are available. It is crucial to avoid repeated freeze-thaw cycles of stock solutions.[1][7]
Solubility Data:
| Solvent | Concentration |
| DMSO | >23.9 mg/mL[2] |
| DMF | 30 mg/mL[5] |
| Ethanol | 30 mg/mL[5] |
| Ethanol:PBS (pH 7.2) (1:9) | 0.1 mg/mL[5] |
4. What are the known downstream signaling pathways affected by this compound?
This compound-mediated inhibition of MER and FLT3 leads to the downregulation of several key pro-survival and proliferative signaling pathways. These include the STAT6, AKT, and ERK1/2 pathways.[1][6]
Caption: this compound inhibits MER and FLT3, blocking downstream signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution upon thawing. | Low temperature or solvent evaporation. | Gently warm the solution to 37°C and/or sonicate to aid dissolution.[1][2] Ensure the vial is properly sealed to prevent solvent evaporation. |
| Inconsistent results between experiments. | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][7] Always use freshly prepared working solutions for in vivo experiments.[1] |
| Low or no observable effect in cell-based assays. | Incorrect dosage, insufficient incubation time, or cell line insensitivity. | Verify the IC50 for your specific cell line. This compound has shown IC50 values ranging from nanomolar to micromolar concentrations depending on the cell line.[1][2] Ensure adequate incubation time (e.g., 1 hour for phosphorylation inhibition assays).[1][2] |
| Compound insolubility in aqueous media for in vivo studies. | Poor aqueous solubility of this compound. | Prepare a suitable formulation for in vivo administration. Several protocols are available (see Experimental Protocols section). The HCl salt of this compound has higher aqueous solubility.[3] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from studies demonstrating the inhibitory activity of this compound on MER and FLT3 kinases.
Objective: To determine the IC50 of this compound for MER and FLT3 kinases.
Materials:
-
Recombinant MER or FLT3 kinase
-
ATP
-
Kinase-specific substrate
-
This compound
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the kinase activity against the this compound concentration and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: UNC2025 Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing UNC2025 toxicity in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases. Its primary targets are MERTK (MER tyrosine kinase) and FLT3 (Fms-like tyrosine kinase 3), with IC50 values of 0.74 nM and 0.8 nM, respectively.[1] It demonstrates over 45-fold selectivity for MERTK compared to Axl, another member of the TAM (Tyro3, Axl, MERTK) receptor family.[1] By inhibiting MERTK and FLT3, this compound disrupts downstream signaling pathways involved in cell survival, proliferation, and resistance to therapy in various cancers, particularly acute leukemia.[2][3]
Q2: What are the known toxicities of this compound in preclinical models?
A2: The primary dose-limiting toxicities observed in preclinical studies with this compound are hematological. These include:
-
Leukopenia: A significant decrease in the total number of white blood cells (WBCs).[2][3]
-
Anemia: A reduction in red blood cell count, hemoglobin, and hematocrit.[3]
These side effects are considered manageable and are thought to be at least partially due to the inhibition of FLT3, a key regulator of hematopoiesis.[3] Notably, in a study with C57Bl/6 mice treated with 75 mg/kg of this compound for 24 days, a significant decrease in WBCs was observed (1.46 x 10³/μL vs. 5.37 x 10³/μL in controls).[2][3]
Q3: At what doses are toxicities typically observed?
A3: Hematological toxicities have been reported in mice at a dose of 75 mg/kg administered daily.[2][3][4][5] In some efficacy studies, doses of 50 mg/kg and 75 mg/kg have been used, showing a dose-dependent anti-tumor effect.[1][4] It is crucial to perform dose-range finding studies in your specific preclinical model to determine the optimal therapeutic window that balances efficacy and toxicity.
Q4: Is it possible to reduce this compound toxicity while maintaining efficacy?
A4: Yes, a promising strategy to mitigate this compound toxicity is through combination therapy. Preclinical studies have shown that this compound in combination with methotrexate, a standard chemotherapy agent, results in a synergistic anti-leukemic effect.[2][3][6] This enhanced efficacy may allow for a reduction in the dose of this compound, thereby decreasing the associated hematological toxicities.[2][3]
Troubleshooting Guide
Problem 1: Severe weight loss or signs of distress in treated animals.
-
Possible Cause: The dose of this compound may be too high for the specific animal strain, age, or health status.
-
Troubleshooting Steps:
-
Monitor Animal Health: Immediately assess the animal's overall health, including weight, activity level, and grooming habits.
-
Dose Reduction: Consider reducing the dose of this compound for subsequent treatments.
-
Interim Dosing: If the animal's health is significantly compromised, consider pausing treatment for a few days to allow for recovery.
-
Supportive Care: Provide supportive care as recommended by your institution's veterinary staff, which may include supplemental nutrition or hydration.
-
Consult a Veterinarian: Always consult with your institution's veterinarian for guidance on managing animal health during a study.
-
Problem 2: Significant drop in white blood cell (WBC) or red blood cell (RBC) counts.
-
Possible Cause: Hematological toxicity due to this compound's inhibition of FLT3.
-
Troubleshooting Steps:
-
Confirm with Complete Blood Count (CBC): Perform regular CBCs to monitor the extent of the cytopenia.
-
Evaluate Dose and Schedule:
-
Dose Reduction: If the cytopenia is severe, consider reducing the this compound dose.
-
Dosing Holiday: A temporary cessation of treatment may allow for hematopoietic recovery. The effects of FLT3 inhibition on the hematopoietic system are often reversible.
-
-
Combination Therapy: If not already in use, consider a combination approach with a synergistic agent like methotrexate. This may allow for a lower, less toxic dose of this compound to be used.
-
Establish Monitoring Thresholds: Before starting the study, establish clear hematological thresholds that would trigger a dose modification or treatment pause.
-
Problem 3: Inconsistent or lower-than-expected efficacy.
-
Possible Cause: Issues with drug formulation, administration, or the preclinical model itself.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure that the this compound formulation is prepared correctly and is stable. This compound has been shown to have high solubility in saline.[2][3] For oral gavage, a common vehicle is 2% methylcellulose + 0.5% Tween 80.[7]
-
Check Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs.[8] Consider alternative voluntary oral administration methods to reduce stress.[9]
-
Assess Pharmacokinetics: If possible, perform pharmacokinetic studies to ensure adequate drug exposure in your model. This compound has a reported half-life of 3.8 hours in mice and 100% oral bioavailability.[1][2][3]
-
Evaluate Tumor Model: Confirm that the tumor model expresses the target kinases (MERTK and/or FLT3) at sufficient levels for this compound to be effective.
-
Data Presentation
Table 1: Summary of this compound In Vivo Toxicity in Mice
| Parameter | Vehicle Control | This compound (75 mg/kg) | Reference |
| White Blood Cells (WBC) | 5.37 x 10³/μL | 1.46 x 10³/μL | [2][3] |
| Red Blood Cells (RBC) | Not Reported | Significant Decrease | [3] |
| Hemoglobin | Not Reported | Significant Decrease | [3] |
| Hematocrit | Not Reported | Significant Decrease | [3] |
| Body Weight | No significant change | No obvious impact | [5] |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in Mice
-
Animal Model: C57Bl/6 mice are a suitable model for initial toxicity studies.[2][3]
-
Drug Formulation:
-
Administration:
-
Dose Groups:
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily, noting any signs of distress, changes in activity, or altered appearance.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) for Complete Blood Count (CBC) analysis.
-
-
Endpoint:
Protocol 2: Combination Therapy of this compound and Methotrexate in a Leukemia Xenograft Model
-
Animal Model: Use an appropriate immunodeficient mouse strain (e.g., NSG mice) for xenograft studies with human leukemia cell lines (e.g., 697 B-ALL cells).[3]
-
Tumor Inoculation: Inject leukemia cells intravenously to establish an orthotopic model.
-
Treatment Groups:
-
Treatment Schedule: Initiate treatment once the disease is established.
-
Efficacy Monitoring:
-
Monitor tumor burden using methods appropriate for the model (e.g., bioluminescence imaging for luciferase-expressing cells).
-
Monitor animal survival.
-
-
Toxicity Monitoring:
-
Monitor body weight and clinical signs as described in Protocol 1.
-
Perform CBCs to assess hematological toxicity.
-
Visualizations
Caption: this compound inhibits MERTK and FLT3 signaling pathways.
Caption: Workflow for preclinical evaluation of this compound.
Caption: Troubleshooting logic for managing this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MerTK-mediated efferocytosis promotes immune tolerance and tumor progression in osteosarcoma through enhancing M2 polarization and PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. med.nyu.edu [med.nyu.edu]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategies to enhance the therapeutic efficacy of UNC2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing UNC2025, a potent dual inhibitor of MERTK and FLT3 tyrosine kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ATP-competitive small molecule inhibitor that potently targets both MERTK and FLT3 receptor tyrosine kinases.[1][2] By binding to the kinase domain, it prevents their autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, including the STAT6, AKT, and ERK1/2 pathways.[3][4] This inhibition leads to reduced proliferation, induction of apoptosis, and decreased colony formation in cancer cells that are dependent on MERTK and/or FLT3 signaling.[3][5]
Q2: In which cancer types has this compound shown preclinical efficacy?
This compound has demonstrated significant preclinical therapeutic effects in models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[3][5][6] Its efficacy has been observed in both cell line-derived and patient-derived xenograft models.[3][5] Given its dual-targeting of MERTK and FLT3, it may be particularly effective in AML subtypes with activating FLT3 mutations.[3][7]
Q3: What are the known pharmacokinetic properties of this compound?
In preclinical mouse models, this compound exhibits favorable pharmacokinetic properties suitable for in vivo studies. It has 100% oral bioavailability, a half-life of approximately 3.8 hours, and low clearance.[2][3][5] Importantly, orally administered this compound has been shown to inhibit MERTK in bone marrow leukemic blasts for up to 24 hours.[3][5]
Q4: Is this compound brain penetrant?
Yes, studies have shown that this compound can cross the blood-brain barrier. However, its concentration in the brain is approximately 25% of that found in the plasma.[3] This level of penetration may be insufficient to achieve a significant direct anti-leukemic effect in the central nervous system on its own.
Q5: What is the most effective known strategy to enhance the therapeutic efficacy of this compound?
The most well-documented strategy to enhance the therapeutic efficacy of this compound is through combination therapy. Preclinical studies have shown a synergistic effect when this compound is combined with the cytotoxic chemotherapy agent methotrexate in leukemia models.[3][8] This combination resulted in a more significant inhibition of leukemia progression and a notable increase in median survival compared to either agent used alone.[3]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected inhibition of MERTK/FLT3 phosphorylation in cell-based assays.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Solution: Ensure that the concentration of this compound used is appropriate for the cell line being tested. The IC50 for MERTK phosphorylation inhibition in 697 B-ALL cells is 2.7 nM, while for FLT3 phosphorylation in Molm-14 cells it is 14 nM.[7] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Incorrect timing of sample collection.
-
Possible Cause 3: Issues with lysate preparation and phosphatase activity.
-
Solution: To preserve the phosphorylation status of proteins, it is critical to work quickly on ice and to use phosphatase inhibitors in your lysis buffer. Some protocols also recommend a brief treatment with a phosphatase inhibitor like pervanadate before cell lysis to stabilize phosphoproteins.[4][5]
-
Problem 2: Limited in vivo efficacy in xenograft models.
-
Possible Cause 1: Inadequate dosing or administration schedule.
-
Possible Cause 2: Tumor model is not dependent on MERTK/FLT3 signaling.
-
Solution: Confirm the expression and activation of MERTK and/or FLT3 in your tumor model via immunoblotting or other methods. It's important to note that not all MERTK-expressing tumors are sensitive to this compound.[3] Approximately 30% of primary leukemia patient samples showed sensitivity.[3][5][6]
-
-
Possible Cause 3: Development of resistance.
Problem 3: Observed toxicity in animal models.
-
Possible Cause 1: Off-target effects or on-target hematopoietic toxicity.
-
Solution: this compound is highly selective, but at higher doses, off-target effects are possible.[3][5] The primary side effects noted in mice were manageable anemia and leukopenia, which may be related to the on-target inhibition of FLT3, a known regulator of hematopoiesis.[3] Consider monitoring complete blood counts and adjusting the dose if severe toxicity is observed. The combination with chemotherapy may also allow for dose reduction of this compound.[3]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Cell Line | IC50 | Reference |
| MERTK | Enzymatic | - | 0.74 nM | [1][2] |
| FLT3 | Enzymatic | - | 0.8 nM | [1][2] |
| MERTK | Cellular Phosphorylation | 697 B-ALL | 2.7 nM | [7] |
| FLT3 | Cellular Phosphorylation | Molm-14 | 14 nM | [7] |
| AXL | Cellular Phosphorylation | 32D-AXL | 122 nM | [9] |
| TYRO3 | Cellular Phosphorylation | 32D-TYRO3 | 301 nM | [9] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Reference |
| Dose (Oral) | 3 | mg/kg | [2] |
| Tmax | 0.5 | hours | [2] |
| Cmax | 1.6 | µM | [2] |
| Half-life (t½) | 3.8 | hours | [2][3] |
| Oral Bioavailability | 100 | % | [2][3][5] |
| Clearance | 9.2 | mL/min/kg | [2] |
Key Experimental Protocols
Protocol 1: Inhibition of MERTK/FLT3 Phosphorylation in Cell Culture
-
Cell Culture: Culture MERTK-expressing (e.g., 697 B-ALL) or FLT3-ITD positive (e.g., Molm-14) leukemia cells in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Phosphatase Inhibition (Optional but Recommended): Add a phosphatase inhibitor such as pervanadate to the culture for the final 3-5 minutes of incubation to stabilize phosphorylated proteins.[4][5]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with an antibody against MERTK or FLT3 overnight. Then, add protein A/G beads to pull down the target protein.
-
Immunoblotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with antibodies against phospho-MERTK/phospho-FLT3 and total MERTK/total FLT3 to assess the level of inhibition.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Inoculation: Inoculate immunodeficient mice (e.g., NSG) with human leukemia cells (e.g., 697 B-ALL) via tail vein injection.
-
Tumor Engraftment: Allow the leukemia to establish for a set period (e.g., 12-14 days). Monitor disease burden through methods like bioluminescent imaging if using luciferase-expressing cells.
-
Treatment Initiation: Randomize mice into treatment groups (e.g., vehicle, this compound alone, methotrexate alone, this compound + methotrexate).
-
Drug Administration: Administer this compound (e.g., 75 mg/kg) orally once daily. Administer methotrexate (e.g., 1 mg/kg) as per the experimental design.[3]
-
Monitoring: Monitor animal health, body weight, and disease progression regularly.
-
Endpoint Analysis: At the end of the study or upon reaching a humane endpoint, collect tissues such as bone marrow, spleen, and peripheral blood. Analyze leukemic infiltration using flow cytometry for human CD45+ cells.[3][4] Monitor survival as a primary endpoint.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to UNC2025 and Other MER/FLT3 Inhibitors in Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual MER/FLT3 inhibitor UNC2025 against other prominent FLT3 inhibitors used in the context of leukemia. The information presented is supported by experimental data to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to MER and FLT3 in Leukemia
The receptor tyrosine kinases (RTKs) MER and FMS-like tyrosine kinase 3 (FLT3) are critical players in the pathogenesis of various forms of leukemia. MER, a member of the TAM (Tyro3, Axl, Mer) family, is aberrantly expressed in a significant percentage of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cases, where it promotes cell survival and proliferation[1]. FLT3 is one of the most frequently mutated genes in AML, with internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD) leading to constitutive activation of downstream signaling pathways that drive leukemogenesis[2][3]. The dual inhibition of both MER and FLT3 presents a promising therapeutic strategy to overcome resistance and improve outcomes in leukemia.
This compound: A Potent Dual MER/FLT3 Inhibitor
This compound is a potent, orally bioavailable small molecule inhibitor that targets both MER and FLT3 with high affinity. It is an ATP-competitive inhibitor with IC50 values of 0.74 nM and 0.8 nM for MER and FLT3, respectively[4][5][6][7]. Preclinical studies have demonstrated its efficacy in reducing tumor burden and prolonging survival in leukemia xenograft models[8][9].
Comparative Performance Analysis
This section provides a detailed comparison of this compound with other notable FLT3 inhibitors, including gilteritinib, quizartinib, sorafenib, midostaurin, lestaurtinib, and crenolanib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Kd in nM)
| Inhibitor | MER | FLT3 (Wild-Type) | FLT3-ITD | FLT3-D835Y | AXL | c-KIT |
| This compound | 0.74 [4][5][6][7] | 0.8 [4][5][6][7] | 14 (cellular) [3][10] | - | 122 [4][6][8][11] | 8.18 [4] |
| Gilteritinib | 5[2] | 5[12] | 0.92 - 1.8[2][12] | 1.6[2] | 0.73[2][13] | 230[2][13] |
| Quizartinib | - | - | 0.40 - 0.89[14] | 5.7[2] | - | - |
| Sorafenib | - | - | - | - | - | - |
| Midostaurin | - | - | 5[15] | 5[15] | - | >500 |
| Lestaurtinib | - | 3[16][17] | 3[16][17] | <2[15] | - | - |
| Crenolanib | - | - | 1.3 (cellular)[18] | 8.8 (cellular)[18] | - | 67[18] |
Note: IC50 values can vary depending on the assay conditions. Cellular IC50s are specified where applicable.
Table 2: In Vivo Efficacy in Leukemia Xenograft Models
| Inhibitor | Leukemia Model | Dosing | Key Outcomes |
| This compound | 697 B-ALL Xenograft | 50 or 75 mg/kg, p.o. | Dose-dependent reduction in tumor burden and increased survival[4]. |
| Patient-Derived AML Xenograft | 75 mg/kg, p.o. | Induced disease regression[8]. | |
| Gilteritinib | MV4-11 AML Xenograft | 30 mg/kg, p.o. | Tumor regression and prolonged survival[2]. |
| Ba/F3 FLT3-mutant Xenografts | 10 and 30 mg/kg, p.o. | Antitumor efficacy and tumor regression at 30 mg/kg[2]. | |
| Quizartinib | MV4-11 AML Xenograft | 0.3 - 10 mg/kg, p.o. | Dose-dependent tumor growth inhibition[14]. |
| Sorafenib | MV4-11 AML Xenograft | - | >60% complete responses[19]. |
| Midostaurin | SKNO-1-luc+ AML Xenograft | 80 mg/kg, p.o. | Significantly lowered leukemia burden and increased median survival[20]. |
| OCI-AML3-luc+ AML Xenograft | 100 mg/kg, p.o. | Significantly lowered leukemia burden and increased median survival[20]. | |
| Lestaurtinib | Pancreatic & Prostate Xenografts | - | 50-70% reduction in tumor burden[16]. |
| Crenolanib | MV4-11 AML Xenograft | - | Delayed tumor outgrowth[21][22][23]. |
| MOLM-13-RES-luc Xenograft | - | Active against sorafenib-resistant cells in vivo[21][22][23]. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a target kinase.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.
-
Prepare serial dilutions of the test compound in Kinase Buffer A.
-
Prepare a solution of the target kinase (e.g., FLT3) and a europium-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer in Kinase Buffer A[13].
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of each test compound dilution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light[13].
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[13].
-
Cell Viability Assay (MTS Assay)
This protocol outlines a method to assess the effect of inhibitors on the viability of leukemia cell lines.
-
Cell Plating:
-
Seed leukemia cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader[25].
-
Subtract the background absorbance from wells containing medium only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Xenograft Model for Acute Myeloid Leukemia
This protocol describes the establishment of a patient-derived xenograft (PDX) model of AML in immunodeficient mice.
-
Cell Preparation and Injection:
-
Thaw cryopreserved primary AML patient cells rapidly and resuspend them in a suitable medium.
-
Determine cell viability using trypan blue exclusion.
-
Resuspend the viable cells in sterile PBS or saline at a concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension intravenously (e.g., via the tail vein) into immunodeficient mice (e.g., NOD/SCID or NSG)[9][22][26][27].
-
-
Engraftment Monitoring:
-
Drug Treatment:
-
Once engraftment is confirmed (typically >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., this compound) and vehicle control via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Monitor tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen at the end of the study. For bioluminescent models, imaging can be used to track disease progression[27].
-
Monitor the survival of the mice in each group.
-
At the end of the experiment, euthanize the mice and harvest tissues (bone marrow, spleen, liver) for further analysis (e.g., histology, flow cytometry, western blotting).
-
Signaling Pathways and Mechanisms of Action
MER and FLT3 Signaling Pathways in Leukemia
Activation of MER and mutant FLT3 in leukemia cells leads to the downstream activation of several key pro-survival and proliferative signaling pathways, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways. These pathways ultimately regulate gene expression to promote cell cycle progression, inhibit apoptosis, and enhance cell survival.
Caption: Simplified MER and FLT3 signaling pathways in leukemia.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel kinase inhibitor like this compound typically follows a structured workflow from initial in vitro characterization to in vivo efficacy studies.
Caption: A typical experimental workflow for evaluating kinase inhibitors.
Conclusion
This compound demonstrates potent dual inhibitory activity against MER and FLT3, translating to significant anti-leukemic effects in preclinical models. Its high potency and oral bioavailability make it a promising candidate for further development. This guide provides a comparative framework and detailed methodologies to aid researchers in the evaluation of this compound and other MER/FLT3 inhibitors in the context of leukemia. The provided data and protocols should serve as a valuable resource for designing and executing robust preclinical studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice [journal.waocp.org]
- 11. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. 501 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 18. Crenolanib - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. quizartinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. A Review of FLT3 Kinase Inhibitors in AML | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promega.com [promega.com]
A Comparative Guide to the Efficacy of UNC2025 and UNC1062 in Kinase Inhibition
For researchers and professionals in drug development, the selection of appropriate small molecule inhibitors is a critical step. This guide provides an objective comparison of two notable kinase inhibitors, UNC2025 and UNC1062, focusing on their efficacy, underlying mechanisms, and experimental validation. Both compounds have been instrumental in the investigation of MER tyrosine kinase (MERTK) signaling, a pathway implicated in various cancers.
Executive Summary
This compound was developed as a direct successor to UNC1062, aiming to improve upon the pharmacokinetic profile of the parent compound. While both are potent inhibitors of MERTK, this compound exhibits superior oral bioavailability, making it a more viable candidate for in vivo studies and further clinical development. This compound is a potent dual inhibitor of MER and Fms-like tyrosine kinase 3 (FLT3), whereas UNC1062 is primarily a selective MERTK inhibitor.[1][2][3] This distinction is crucial for their application in different therapeutic contexts.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and UNC1062, drawing from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | UNC1062 | Reference |
| MER IC50 | 0.74 nM | 1.1 nM | [3][4] |
| FLT3 IC50 | 0.8 nM | Not reported as a primary target | [4] |
| Axl IC50 | 122 nM (>45-fold selectivity for MERTK) | Not specified in direct comparison | [5] |
| TYRO3 IC50 | Selective over TYRO3 | Not specified in direct comparison | [4] |
| Cellular p-MER IC50 (697 B-ALL cells) | 2.7 nM | 6.4 nM | [1][6] |
| Cellular p-FLT3 IC50 (Molm-14 cells) | 14 nM | Not applicable | [1] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | UNC1062 | Reference |
| Oral Bioavailability | High (100% in mice) | Poor, preventing in vivo assessment | [1][2] |
| Half-life (t1/2) | 3.8 hours (in mice) | Not determined due to poor PK | [1] |
| Clearance | Low (9.2 mL/min/kg in mice) | Not determined due to poor PK | [1] |
Experimental Protocols
The evaluation of this compound and UNC1062 efficacy has relied on a series of well-established experimental protocols. Below are the methodologies for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.
-
Methodology: The kinase activity of purified MER or FLT3 is measured in the presence of varying concentrations of the inhibitor. The assay typically involves the use of a substrate peptide and radiolabeled ATP. The amount of phosphorylated substrate is quantified, and the IC50 value is calculated from the dose-response curve.
Cellular Phosphorylation Inhibition Assay
-
Objective: To assess the ability of the inhibitors to block the phosphorylation of MERTK and its downstream targets in a cellular context.
-
Methodology: Cancer cell lines expressing MERTK (e.g., 697 B-ALL cells) or FLT3 (e.g., Molm-14 AML cells) are treated with a range of inhibitor concentrations for a specified period (e.g., 1 hour)[1]. To stabilize phosphorylated proteins, cells are often treated with a phosphatase inhibitor like pervanadate before lysis[6]. Cell lysates are then subjected to immunoprecipitation for the target protein (e.g., MERTK), followed by immunoblotting to detect the levels of the phosphorylated and total protein[6]. Densitometry is used to quantify the bands and determine the IC50 for cellular phosphorylation inhibition.
Colony Formation Assay
-
Objective: To evaluate the effect of the inhibitors on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
-
Methodology: Cancer cells (e.g., A549 NSCLC or Molm-14 AML cells) are suspended in a soft agar matrix containing the inhibitor or vehicle control[1]. The cells are cultured for several weeks, with the medium and compound being refreshed periodically. At the end of the experiment, the colonies are stained and counted to assess the inhibitory effect of the compound on colony formation[1][6].
In Vivo Xenograft Studies
-
Objective: To determine the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells (e.g., 697 acute leukemia cells)[4]. Once tumors are established, the mice are treated with the inhibitor (e.g., this compound administered orally at 3 mg/kg) or a vehicle control[4]. Tumor growth is monitored over time, and at the end of the study, tumors can be excised and analyzed for target inhibition (e.g., p-MERTK levels)[1].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and UNC1062, as well as a typical experimental workflow for their evaluation.
Caption: MERTK signaling pathway inhibited by this compound and UNC1062.
Caption: Typical workflow for evaluating kinase inhibitor efficacy.
Conclusion
The evolution from UNC1062 to this compound represents a clear progression in the development of MERTK inhibitors. While both compounds exhibit high potency against MERTK at the nanomolar level, the poor pharmacokinetic properties of UNC1062 limited its therapeutic potential to in vitro applications[2][7]. This compound successfully addressed this limitation, demonstrating excellent oral bioavailability and in vivo efficacy, making it a valuable tool for preclinical and potentially clinical investigations of MERTK and FLT3-driven malignancies[1][8]. The dual inhibitory action of this compound against both MERTK and FLT3 further broadens its potential therapeutic applications, particularly in acute myeloid leukemia where both kinases can be oncogenic drivers[1][5]. For researchers, the choice between these two inhibitors is clear: UNC1062 serves as a potent, selective tool for in vitro studies of MERTK, while this compound is the superior candidate for in vivo research and translational studies due to its favorable drug-like properties.
References
- 1. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UNC1062, a new and potent Mer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UNC1062, a new and potent Mer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC2025: A Comparative Guide to its Kinome Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
UNC2025 has emerged as a potent and orally bioavailable dual inhibitor of MER proto-oncogene tyrosine kinase (MERTK) and Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3).[1][2][3] This guide provides a comprehensive comparison of this compound's performance against other kinases, supported by experimental data, to inform research and drug development in oncology and other therapeutic areas.
Kinome Profiling and Selectivity of this compound
This compound demonstrates subnanomolar inhibitory activity against both MERTK and FLT3.[1][2] Extensive kinome profiling has revealed its high degree of selectivity, a critical attribute for minimizing off-target effects and associated toxicities.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, highlight the potent and selective nature of this compound.
| Kinase Target | IC50 (nM) | Ki (nM) | Reference |
| MER | 0.46 - 0.74 | 0.16 | [2][3][4] |
| FLT3 | 0.35 - 0.8 | [2][3] | |
| AXL | 1.65 - 122 | 13.3 | [2][4][5] |
| TYRO3 | 5.83 - 301 | [2][5] | |
| TRKA | 1.67 | [2] | |
| TRKC | 4.38 | [2] | |
| QIK | 5.75 | [2] | |
| SLK | 6.14 | [2] | |
| NuaK1 | 7.97 | [2] | |
| Kit (c-Kit) | 8.18 | [2] | |
| Met (c-Met) | 364 | [2] |
Key Observations:
-
Potent Dual Inhibition: this compound potently inhibits both MER and FLT3 with IC50 values in the sub-nanomolar range.[1][2]
-
TAM Family Selectivity: While this compound inhibits other members of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, it displays significant selectivity for MERTK over AXL and TYRO3.[3][5] Cellular assays show even greater selectivity, with 40- to 100-fold selectivity for MER over AXL and Tyro3, respectively.[5]
-
Broad Kinome Selectivity: Kinome-wide profiling against over 300 kinases demonstrated that this compound has pharmacologically useful selectivity.[1][5] One study noted that only 66 of 305 kinases were inhibited by more than 50% at concentrations over 100 times the MERTK IC50.[4]
Experimental Methodologies
The characterization of this compound's kinase selectivity involved a series of robust biochemical and cellular assays.
Biochemical Kinase Assays
-
Principle: These assays directly measure the ability of an inhibitor to block the catalytic activity of a purified kinase. This is often done by quantifying the transfer of a phosphate group from ATP to a substrate.
-
Typical Protocol:
-
A purified active kinase is incubated with the test compound (this compound) at various concentrations.
-
The kinase reaction is initiated by adding a specific substrate and ATP.
-
The amount of product formed (phosphorylated substrate) or the amount of remaining ATP is measured. Luminescence-based reagents like Kinase-Glo® are commonly used to quantify ATP levels.[6]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cellular Assays for Kinase Inhibition
-
Principle: These assays assess the ability of an inhibitor to block kinase activity within a cellular context, providing a more physiologically relevant measure of potency.
-
Phosphorylation Inhibition Assay:
-
Cancer cell lines expressing the target kinase (e.g., 697 B-ALL cells for MERTK, Molm-14 AML cells for FLT3-ITD) are treated with varying concentrations of this compound.[1][5]
-
The cells are then lysed, and the phosphorylation status of the target kinase and its downstream signaling proteins is determined by Western blotting or other immunoassays.
-
A decrease in the phosphorylated form of the target kinase indicates inhibitory activity. For instance, this compound treatment resulted in decreased phosphorylation of MERTK in 697 B-ALL cells and FLT3 in Molm-14 cells.[1][5]
-
-
Colony Formation Assay:
-
Cancer cells are cultured in a semi-solid medium (soft agar) in the presence of the inhibitor.
-
The ability of single cells to proliferate and form colonies is assessed over time.
-
A reduction in the number and size of colonies indicates that the inhibitor is impeding the oncogenic signaling required for anchorage-independent growth. This compound has been shown to inhibit colony formation in MERTK-dependent and FLT3-dependent tumor cell lines.[1][5][7]
-
Visualizing the Experimental and Signaling Landscape
To further clarify the processes involved in evaluating this compound and its mechanism of action, the following diagrams are provided.
Caption: Workflow for Biochemical Kinase Profiling of this compound.
Caption: Inhibition of MERTK Signaling by this compound.
Conclusion
This compound is a highly potent and selective dual inhibitor of MERTK and FLT3. Its favorable kinome profile, characterized by strong on-target activity and minimal off-target interactions, makes it a valuable tool for preclinical research and a promising candidate for clinical development. The detailed experimental data and methodologies provided in this guide offer a solid foundation for researchers to evaluate and utilize this compound in their studies. The inhibition of key downstream signaling pathways, such as PI3K/AKT, STAT6, and RAS/RAF/MEK/ERK, underscores its potential to disrupt oncogenic processes in various cancers, particularly acute leukemia.[4][7][8]
References
- 1. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Validating UNC2025's On-Target Effects in MERTK-Expressing Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC2025, a potent MERTK inhibitor, with other alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
This compound is a small molecule inhibitor targeting MERTK (Mer Tyrosine Kinase), a receptor tyrosine kinase that is ectopically expressed in various cancers and plays a crucial role in promoting tumor cell survival and proliferation.[1][2] Validating the on-target effects of this compound is critical for its development as a therapeutic agent. This guide outlines key experiments to confirm its efficacy and compares its performance with other known MERTK inhibitors.
Comparative Performance of MERTK Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives against MERTK and other relevant kinases. This data is crucial for assessing both the on-target efficacy and the selectivity profile of each inhibitor.
| Inhibitor | MERTK IC50 (nM) | FLT3 IC50 (nM) | AXL IC50 (nM) | TYRO3 IC50 (nM) | Key Findings |
| This compound | 2.7 (cell-based)[1][3], 0.74 (enzymatic) | 14 (cell-based)[4], 0.8 (enzymatic)[5] | 122[2] | - | Potent dual MERTK/FLT3 inhibitor with >45-fold selectivity for MERTK over AXL.[2] Orally bioavailable with a 3.8-hour half-life in mice.[2] |
| MRX-2843 | 1.3 (enzymatic)[6] | 0.64 (enzymatic)[6] | - | - | A dual inhibitor of MERTK and FLT3 that has shown efficacy in overcoming resistance to other FLT3 inhibitors in AML.[7][8] |
| UNC1666 | 0.55 (enzymatic)[9] | 0.69 (enzymatic)[9] | - | - | A potent and selective dual MERTK/FLT3 inhibitor.[9] |
| UNC2250 | 1.7[10] | - | >272 | >102 | A potent and selective MERTK inhibitor with significant selectivity over AXL and TYRO3.[10] |
| UNC2541 | 4.4[11] | - | >440 | >440 | A highly selective MERTK inhibitor.[11] |
Key Experiments for Validating On-Target Effects
Accurate validation of a kinase inhibitor's on-target effects requires a multi-faceted approach, combining biochemical and cell-based assays.
MERTK Signaling Pathway
MERTK activation, typically by its ligand Gas6, triggers a cascade of downstream signaling events that promote cell survival, proliferation, and migration.[12][13][14] Key pathways include PI3K/AKT, RAS/MAPK (ERK), and JAK/STAT.[14][15] this compound is designed to block the ATP-binding site of MERTK, thereby inhibiting its kinase activity and preventing the initiation of these downstream signals.[3]
Caption: MERTK Signaling Pathway and this compound Inhibition.
Experimental Workflow for Validation
A typical workflow to validate the on-target effects of this compound in MERTK-expressing cells involves a series of in vitro experiments.
Caption: A typical experimental workflow for validating this compound.
Detailed Experimental Protocols
Western Blot for MERTK Phosphorylation
This assay directly assesses the ability of this compound to inhibit MERTK autophosphorylation, a hallmark of its activation.
-
Cell Culture and Treatment: Plate MERTK-expressing cells (e.g., Kasumi-1, 697 B-ALL) and culture overnight.[16][17] Treat cells with a dose range of this compound (e.g., 0-300 nM) for 1-4 hours.[2][18] In some experiments, stimulate cells with recombinant human Gas6 (e.g., 200 ng/mL) for 20 minutes prior to lysis to induce MERTK phosphorylation.[18]
-
Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation (optional but recommended): For clearer results, immunoprecipitate MERTK from cell lysates using an anti-MERTK antibody.[19]
-
Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phosphorylated MERTK (p-MERTK) and total MERTK.[16] Use appropriate secondary antibodies and visualize with an ECL detection system.[16]
-
Expected Outcome: A dose-dependent decrease in the p-MERTK signal relative to total MERTK in this compound-treated cells compared to vehicle-treated controls.[1][2]
Analysis of Downstream Signaling Pathways
This experiment confirms that inhibition of MERTK phosphorylation by this compound translates to the blockade of downstream pro-survival signaling.
-
Protocol: Follow the same cell culture, treatment, and lysis procedures as for the MERTK phosphorylation assay.
-
Western Blotting: Probe membranes with antibodies against key phosphorylated and total downstream signaling proteins, such as p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and p-STAT6.[1][16]
-
Expected Outcome: A dose-dependent reduction in the phosphorylation of AKT, ERK, and STAT6 in cells treated with this compound.[1][2]
Cell Viability and Proliferation Assays
These assays determine the functional consequence of MERTK inhibition on cell survival and growth.
-
Cell Culture and Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations for 48-72 hours.
-
Assay Procedure: Use a commercially available cell viability reagent such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Measure absorbance or luminescence and normalize to vehicle-treated controls to determine the percentage of viable cells. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Expected Outcome: this compound will induce a dose-dependent decrease in the viability of MERTK-expressing cells.[1][2]
Colony Formation Assay
This assay assesses the long-term effect of this compound on the self-renewal capacity of cancer cells.
-
Protocol for Adherent Cells: Mix cells in a soft agar solution containing various concentrations of this compound and overlay on a solidified agar base in a 6-well plate.
-
Protocol for Suspension Cells (e.g., Leukemia): Treat cells with this compound for 48 hours, then wash and plate equal numbers of viable cells in methylcellulose-based medium.[2]
-
Incubation and Staining: Incubate plates for 10-21 days to allow for colony formation.[2] Stain colonies with crystal violet or MTT and count.
-
Expected Outcome: A significant, dose-dependent reduction in the number and size of colonies in this compound-treated cultures compared to controls.[2][8]
Logical Comparison of MERTK Inhibitors
The choice of a MERTK inhibitor for research or therapeutic development depends on several factors, including potency, selectivity, and the specific biological question being addressed.
Caption: Key characteristics of different MERTK inhibitors.
References
- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mer tyrosine kinase (MerTK) promotes macrophage survival following exposure to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cleavage of Mer Tyrosine Kinase (MerTK) from the Cell Surface Contributes to the Regulation of Retinal Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: UNC2025 Versus MRX-2843 in Cancer Research
In the landscape of targeted cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) has emerged as a pivotal strategy. Among these, the TAM (Tyro3, Axl, Mer) family of kinases, particularly MerTK, and FMS-like tyrosine kinase 3 (FLT3) have garnered significant attention as therapeutic targets in various malignancies, most notably in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This guide provides a detailed preclinical comparison of two prominent dual MerTK and FLT3 inhibitors, UNC2025 and MRX-2843, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Both this compound and MRX-2843 are orally bioavailable small molecule inhibitors that have demonstrated potent anti-leukemic activity in preclinical models.[1][2] They share a similar mechanism of action, targeting both MerTK and FLT3 to inhibit downstream signaling pathways crucial for cancer cell proliferation and survival.[3][4] MRX-2843 is described as a close analogue of this compound.[5][6]
Comparative Analysis of In Vitro Potency
The in vitro potency of this compound and MRX-2843 has been evaluated through various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy against target kinases.
| Target Kinase | This compound IC50 (nM) | MRX-2843 IC50 (nM) | Reference |
| MerTK | 0.74 | 1.3 | [7][8] |
| FLT3 | 0.8 | 0.64 | [7][8] |
| Axl | 1.65 - 122 | - | [9][10] |
| Tyro3 | 5.83 | - | [9] |
Note: IC50 values can vary between different studies and assay conditions.
Preclinical Efficacy in Leukemia Models
Both compounds have been extensively studied in various leukemia cell lines and patient samples, demonstrating their ability to induce apoptosis, inhibit proliferation, and reduce colony formation.
| Cell Line / Model | Assay | This compound Effect | MRX-2843 Effect | Reference |
| 697 B-ALL cells | Mer Phosphorylation Inhibition | IC50 of 2.7 nM | - | [7] |
| Molm-14 AML cells | Flt3 Phosphorylation Inhibition | IC50 of 14 nM | Near-complete abrogation at 50 nM | [8][10] |
| Kasumi-1 AML cells | Colony Formation Inhibition | >50% reduction at 200 nM | 62.3% inhibition at 50 nM, 84.1% at 100 nM | [1][11] |
| NOMO-1 AML cells | Colony Formation Inhibition | - | 54.8% inhibition at 100 nM | [1] |
| Primary AML Patient Samples | Sensitivity | ~30% of samples sensitive | Active against MERTK+ and FLT3-ITD samples | [1][12] |
In Vivo Antitumor Activity
The therapeutic potential of this compound and MRX-2843 has been validated in vivo using xenograft models of leukemia. Both agents have shown the ability to inhibit tumor growth and prolong survival.
| Animal Model | Dosing | This compound Outcome | MRX-2843 Outcome | Reference |
| 697 B-ALL xenograft | 50 or 75 mg/kg, p.o. | Dose-dependent reduction in tumor burden and increased median survival (26 to 34 and 70 days) | - | [10] |
| MERTK-dependent AML xenograft | - | - | Prolonged median survival (37 to 51 days) | [1] |
| Patient-derived ETP-ALL xenograft | - | - | Significantly prolonged survival (29 to 41 days) | [6] |
Signaling Pathway Inhibition
Both this compound and MRX-2843 exert their anti-cancer effects by inhibiting the phosphorylation of MerTK and FLT3, which in turn blocks downstream pro-survival signaling pathways.
Caption: Inhibition of MerTK and FLT3 by this compound and MRX-2843 blocks key downstream signaling pathways.
Experimental Protocols
A summary of the key experimental methodologies used in the preclinical evaluation of this compound and MRX-2843 is provided below.
Cell Lines and Patient Samples
Leukemia cell lines such as 697 (B-ALL), Kasumi-1 (AML), Molm-14 (AML), and NOMO-1 (AML) were used.[1][12] De-identified primary patient samples from individuals with AML and ALL were also utilized for ex vivo sensitivity screening.[11][12]
Immunoblot Analysis
Cells were treated with varying concentrations of the inhibitors for specified durations. Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed to detect the phosphorylation status of MerTK, FLT3, and downstream signaling proteins like AKT, ERK1/2, and STAT5.[8][12]
Apoptosis Assays
Apoptosis was typically assessed by flow cytometry using Annexin V and propidium iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[1]
Colony Formation Assays
The ability of the inhibitors to suppress anchorage-independent growth was measured using soft agar or methylcellulose colony formation assays. Cells were cultured in the presence of the inhibitors for several days, after which colonies were stained and counted.[1][11]
In Vivo Xenograft Models
Immunocompromised mice (e.g., NSG mice) were inoculated with human leukemia cells to establish orthotopic xenografts. Once tumors were established, mice were treated with this compound or MRX-2843 via oral gavage. Tumor burden was monitored, and survival was recorded.[1][12]
Caption: A generalized workflow for the preclinical evaluation of this compound and MRX-2843.
Conclusion
Both this compound and MRX-2843 are potent dual inhibitors of MerTK and FLT3 with significant preclinical activity against acute leukemias. Their similar target profiles and mechanisms of action translate to comparable in vitro and in vivo efficacy. MRX-2843 has also shown promise in overcoming resistance to other FLT3 inhibitors.[1][13] The data presented here suggests that both compounds are valuable tools for cancer research and hold therapeutic potential. The choice between them for specific research applications may depend on factors such as commercial availability, specific experimental context, and the desire to investigate mechanisms of resistance to other targeted therapies. Further clinical investigation is underway for MRX-2843, which will provide more definitive insights into its therapeutic utility.[2][14]
References
- 1. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. MRX-2843, a dual MERTK/FLT3 inhibitor enabled by the NCI Chemical Biology Consortium (CBC) entering Phase 1 clinical trials [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 14. mrx-2843 - My Cancer Genome [mycancergenome.org]
Comparative Analysis of UNC2025: A Potent Dual Inhibitor of MER and FLT3 Kinases
This guide provides a detailed comparative analysis of the small molecule inhibitor UNC2025, focusing on its inhibitory activity against the receptor tyrosine kinases (RTKs) MER, FLT3, Axl, and Tyro3. This compound has emerged as a potent, ATP-competitive, and orally bioavailable dual inhibitor of MER and FLT3, making it a valuable tool for research in oncology and hematological malignancies.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental methodologies, and visual representations of key biological pathways.
Data Presentation: this compound IC50 Values
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific kinase and the experimental context (in vitro biochemical vs. cell-based assays). The data below summarizes these values, demonstrating this compound's high potency and selectivity for MER and FLT3 over other members of the TAM (Tyro3, Axl, MER) kinase family.
| Target Kinase | Assay Type | IC50 Value (nM) | Cell Line / System |
| MER | In Vitro (Biochemical) | 0.46 - 0.74 | N/A |
| Cell-Based | 2.7 | 697 B-ALL Cells | |
| FLT3 | In Vitro (Biochemical) | 0.35 - 0.8 | N/A |
| Cell-Based | 14 | Molm-14 AML Cells | |
| Axl | In Vitro (Biochemical) | 1.65 - 14 | N/A |
| Cell-Based | 122 | 32D (chimeric receptor) | |
| Tyro3 | In Vitro (Biochemical) | 5.83 - 17 | N/A |
| Cell-Based | 301 | 32D (chimeric receptor) |
Data compiled from multiple sources. In vitro values represent direct enzymatic inhibition, while cell-based values reflect potency in a biological system.[3][4][5][6][7]
The data clearly indicates that this compound is a sub-nanomolar inhibitor of MER and FLT3 in biochemical assays.[4][6] In cellular contexts, it maintains low nanomolar potency against MER and FLT3 phosphorylation.[3] Notably, this compound exhibits significant selectivity, with IC50 values for Axl and Tyro3 being approximately 45- to 100-fold higher than for MER in cell-based assays, respectively.[6]
Experimental Protocols
The determination of cellular IC50 values for this compound involves quantifying the inhibition of kinase phosphorylation within intact cells. The general workflow is depicted below, followed by specific protocols for each kinase.
MER Phosphorylation Inhibition Assay[3][8]
-
Cell Line: 697 B-cell acute lymphoblastic leukemia (B-ALL) cells, which endogenously express MER.
-
Procedure:
-
697 cells were treated with various concentrations of this compound for 1 hour.
-
Pervanadate was added to the culture for 3 minutes to inhibit phosphatases, thereby stabilizing the phosphorylated state of MER.
-
Cells were lysed, and MER protein was isolated from the whole-cell lysate via immunoprecipitation.
-
The immunoprecipitated samples were analyzed by Western blot, using specific antibodies to detect total MER protein and phosphorylated MER (p-Mer).
-
Protein bands were quantified using densitometry, and IC50 values were calculated by nonlinear regression analysis of the dose-response curve.
-
FLT3 Phosphorylation Inhibition Assay[3][8]
-
Cell Line: Molm-14 acute myeloid leukemia (AML) cells, which are positive for the FLT3-ITD (internal tandem duplication) activating mutation.
-
Procedure:
-
Molm-14 cells were incubated with this compound at indicated concentrations for 1 hour.
-
Pervanadate was added to stabilize the phosphorylated form of FLT3.
-
FLT3 was immunoprecipitated from cell lysates.
-
Total FLT3 and phosphorylated FLT3 (p-Flt3) were detected and quantified via Western blot and densitometry.
-
The IC50 value was determined by nonlinear regression.[3]
-
Axl and Tyro3 Phosphorylation Inhibition Assay[3][8]
-
Cell Line: 32D cells engineered to express chimeric receptors consisting of the epidermal growth factor receptor (EGFR) extracellular domain fused to the cytoplasmic domain of either Axl or Tyro3. This allows for controlled activation of the kinase domain using EGF.
-
Procedure:
-
The chimeric 32D cells were cultured in the presence of this compound or a vehicle control.
-
Kinase activity was stimulated by the addition of EGF.
-
Chimeric proteins were immunoprecipitated from cell lysates.
-
Phospho-tyrosine levels and total protein levels were detected by Western blot.
-
Densitometry was used to determine the relative phosphorylation, and IC50 values were calculated via nonlinear regression.[3]
-
Signaling Pathways
This compound achieves its therapeutic potential by inhibiting the downstream signaling cascades initiated by MER and FLT3. These pathways are critical for cell survival, proliferation, and resistance to therapy. The diagrams below illustrate the key signaling nodes affected by these kinases.
MER Signaling Pathway
MER kinase activation, typically by ligands such as Gas6 or Protein S, triggers several canonical oncogenic signaling pathways.[8] These include the PI3K/AKT and MAPK/ERK pathways, which are crucial for promoting cell survival and proliferation while inhibiting apoptosis.[8][9]
FLT3 Signaling Pathway
Upon binding its ligand (FL), FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling molecules.[10] This leads to the activation of the PI3K/AKT and RAS/MEK/ERK pathways, which drive cell proliferation and survival.[11][12] In AML, activating mutations like FLT3-ITD cause constitutive activation of these pathways and also potently activate STAT5.[10][13]
Axl and Tyro3 (TAM Family) Signaling Pathways
Axl and Tyro3, along with MER, constitute the TAM family of receptor tyrosine kinases. They are activated by Gas6 and Protein S and share downstream signaling pathways, including PI3K/AKT and MAPK/ERK, which regulate cell survival, proliferation, migration, and immune responses.[14][15][16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 16. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UNC2025's Anti-Cancer Efficacy Across Diverse Cell Lines
This guide provides a comprehensive cross-validation of the anti-cancer effects of UNC2025, a potent dual inhibitor of MERTK and FLT3 receptor tyrosine kinases.[1][2][3] The data presented herein compares its performance across various leukemia, non-small cell lung cancer (NSCLC), and other cancer cell lines, offering a valuable resource for researchers in oncology and drug development.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor targeting MERTK (Mer Tyrosine Kinase) and FLT3 (Fms-like Tyrosine Kinase 3).[1][4] Abnormal expression and activation of these kinases are implicated in the oncogenesis and chemoresistance of numerous cancers, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and NSCLC.[5][6] this compound's dual inhibitory action presents a compelling therapeutic strategy, particularly in leukemias where both MERTK and FLT3 are often dysregulated.[5][6][7]
Quantitative Performance Data
The efficacy of this compound has been demonstrated through its ability to inhibit cell signaling, induce apoptosis, reduce proliferation, and prevent colony formation in various cancer cell lines.[4][8]
Table 1: In Vitro Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Key Finding (IC50) | Citations |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MERTK Phosphorylation | 2.7 nM | [2][5][6] |
| Molm-14 | Acute Myeloid Leukemia (AML) | FLT3 Phosphorylation | 14 nM | [2][5][6] |
| Molm-14 | Acute Myeloid Leukemia (AML) | Colony Formation | ~14 nM | [5] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Apoptosis Induction | Dose-dependent increase | [4][8] |
| NOMO-1 | Acute Myeloid Leukemia (AML) | Apoptosis Induction | Dose-dependent increase | [8] |
| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Apoptosis Induction | Dose-dependent increase | [8] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Apoptosis Induction | Dose-dependent increase | [4][8] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation | Significant inhibition at 300 nM | [5] |
| H2228 | Non-Small Cell Lung Cancer (NSCLC) | Apoptosis Induction | Dose-dependent increase | [1] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Apoptosis Induction | Dose-dependent increase | [1] |
Table 2: Kinase Inhibitory Profile of this compound
This compound exhibits high potency against MERTK and FLT3 with significant selectivity over other TAM family kinases, AXL and TYRO3.[1][5][6]
| Kinase Target | Type | IC50 (in vitro assay) | Citations |
| MERTK | Primary Target | 0.46 nM / 0.74 nM | [2][3][9] |
| FLT3 | Primary Target | 0.35 nM / 0.8 nM | [2][3][9] |
| AXL | TAM Family Kinase | 1.65 nM (in vitro); 122 nM (cellular) | [2][3][5] |
| TYRO3 | TAM Family Kinase | 5.83 nM (in vitro); 301 nM (cellular) | [2][5] |
| TRKA | Other | 1.67 nM | [2] |
| TRKC | Other | 4.38 nM | [2][3] |
| KIT | Other | 8.18 nM | [2][3] |
| MET | Other | 364 nM | [2][3][9] |
Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by blocking the MERTK signaling cascade. Upon inhibition, downstream pro-survival and proliferative pathways, including STAT6, AKT, and ERK1/2, are suppressed.[2][4][8]
Caption: this compound inhibits MERTK phosphorylation, blocking downstream survival pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols used to assess the anti-cancer effects of this compound.
Cell Viability Assay
This assay determines the concentration of this compound required to reduce viable cells by 50% (IC50).
-
Principle: Measures the metabolic activity of viable cells, often by quantifying ATP levels.
-
Procedure:
-
Cell Seeding: Plate cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for 48-72 hours.[4][8]
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells and calculate IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10]
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[10]
-
Procedure:
-
Cell Culture & Treatment: Culture 1-5 x 10^5 cells and treat with this compound or vehicle for 48 hours.[8]
-
Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the stained cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[10]
-
Cell Cycle Analysis
This assay evaluates the effect of this compound on cell cycle progression.
-
Principle: The DNA content of cells is stained with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[7][12]
-
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified period (e.g., 48 hours).[8]
-
Harvesting: Harvest approximately 1-2 x 10^6 cells.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at 4°C.[7][13][14]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[7][12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13][14]
-
Analysis: Analyze the DNA content using a flow cytometer.
-
Colony Formation Assay (Soft Agar)
This assay assesses the ability of a single cell to undergo sufficient proliferation to form a colony, a measure of tumorigenic potential.
-
Principle: Anchorage-independent growth is a hallmark of cancer cells. This assay measures the ability of cells to proliferate and form colonies in a semi-solid medium (soft agar).
-
Procedure:
-
Base Layer: Prepare a base layer of 0.5-0.7% agar mixed with cell culture medium in 6-well plates.
-
Cell Layer: Suspend cells (e.g., A549 or Molm-14) in a 0.35% agar/medium mixture containing this compound or vehicle and overlay it onto the base layer.[5]
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks.
-
Feeding: Refresh the medium and compounds by adding a new top layer 2-3 times per week.[5]
-
Staining & Counting: After the incubation period, stain the colonies with a solution like crystal violet and count them using a microscope or imaging system.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: Standard workflow for assessing this compound's in vitro anti-cancer activity.
Conclusion
The collective data demonstrates that this compound is a potent inhibitor of MERTK and FLT3 signaling. It effectively induces cell death and inhibits proliferation and clonogenic growth across a range of MERTK- and/or FLT3-dependent cancer cell lines, particularly in acute leukemias.[4][5][8] Its high selectivity for MERTK over other TAM family members in cellular assays further underscores its potential as a targeted therapeutic agent.[5][6] The provided protocols and workflows serve as a foundational guide for researchers aiming to further investigate the anti-neoplastic properties of this compound and similar kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
UNC2025: A Leap Forward in MERTK/FLT3 Inhibition Through Enhanced Pharmacokinetics
UNC2025, a potent and orally bioavailable dual inhibitor of MERTK and FLT3 tyrosine kinases, demonstrates a significantly improved pharmacokinetic profile compared to its precursors.[1][2] This advancement has been a critical step in its development as a potential therapeutic agent for diseases such as acute leukemia.[3][4] The sequential modification of its predecessors addressed key drug metabolism and pharmacokinetics (DMPK) challenges, including high clearance and poor oral bioavailability, culminating in a compound with properties suitable for in vivo and potential clinical applications.[1][2][5]
Comparative Pharmacokinetic Properties
The development of this compound involved systematic structural modifications to enhance its drug-like properties. The following table summarizes the in vivo pharmacokinetic parameters of this compound (analogue 11) and its key analogs in mice, highlighting the progressive improvements achieved.
| Compound | IV Clearance (mL/min/kg) | Half-life (t½, h) | Oral Bioavailability (%) | Oral Cmax (µM) at 3 mg/kg | Oral AUC (h·µM) at 3 mg/kg |
| UNC1062 (precursor) | High | - | Poor | - | - |
| Analogue 9 | 103 | - | 25 | 0.19 | 1.1 |
| Analogue 10 | 76 | - | 67 | 0.81 | 5.8 |
| This compound (Analogue 11) | 9.2 | 3.8 | 100 | 1.6 | 9.2 |
| Analogue 12 | 6.8 | 4.3 | 100 | 1.9 | 10.1 |
Data sourced from studies in mice.[1][2]
The data clearly illustrates the superior pharmacokinetic profile of this compound. Notably, its clearance is significantly lower than that of its predecessors, analogue 9 and 10, and it boasts a longer half-life and complete oral bioavailability (100%).[1][2] While analogue 12 shows a slightly lower clearance, this compound was selected for further development due to its excellent overall properties and a more cost-effective synthesis process.[2]
Experimental Protocols
The evaluation of the pharmacokinetic properties of this compound and its analogs was conducted through rigorous in vivo studies.
In Vivo Pharmacokinetic Analysis
-
Animal Model: The studies were performed in mice (n=3 mice per time point).[1][2]
-
Administration: For intravenous (IV) administration, compounds were formulated in solutions such as 5% NMP and 5% solutol in normal saline, or for this compound, directly in normal saline due to its high solubility.[1][2] For oral (PO) administration, compounds were given by gavage.[1] The standard dose for comparative PK analysis was 3 mg/kg.[1][2]
-
Sample Collection and Analysis: Blood samples were collected at various time points after administration to determine the plasma concentration of the compounds over time.[6] This data was then used to calculate key pharmacokinetic parameters such as clearance, half-life, maximum concentration (Cmax), and area under the curve (AUC).[6]
Pharmacodynamic Evaluation
To confirm that the improved pharmacokinetics translated to in vivo efficacy, pharmacodynamic studies were conducted.
-
Model: Human leukemia xenograft models were established in NOD/SCID/gamma mice.[1]
-
Treatment: Leukemic mice received a single 3 mg/kg oral dose of this compound.[1]
-
Target Inhibition Analysis: Bone marrow cells were collected 30 minutes post-dosing.[1] MERTK was immunoprecipitated from cell lysates, and the levels of phosphorylated MERTK (the active form) and total MERTK were detected by Western blot to assess target inhibition.[1] A single oral dose was sufficient to decrease MERTK phosphorylation in bone marrow leukemia cells by over 90%.[2]
MERTK Signaling and Inhibition by this compound
MERTK is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades that promote cell survival and proliferation.[3][7] this compound exerts its therapeutic effect by inhibiting the phosphorylation and activation of MERTK.[3][8]
Caption: Inhibition of MERTK by this compound blocks downstream pro-survival signaling pathways.
The development of this compound from its precursors represents a successful example of medicinal chemistry efforts to optimize pharmacokinetic properties.[1] By systematically addressing issues of high clearance and low bioavailability, researchers were able to produce a potent MERTK/FLT3 inhibitor with a profile suitable for in vivo therapeutic studies, demonstrating significant anti-leukemic activity in preclinical models.[3][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. neeveslab.com [neeveslab.com]
Confirming the dual inhibitory action of UNC2025 through competitive binding assays
For Immediate Release
This guide provides a comprehensive comparison of UNC2025, a potent dual inhibitor of MER and FLT3 tyrosine kinases, against other relevant kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document details the competitive binding action of this compound, supported by experimental data and protocols to facilitate informed decisions in research and development.
This compound has emerged as a significant tool in cancer research, particularly in the context of Acute Myeloid Leukemia (AML), where both MER and FLT3 kinases are crucial therapeutic targets. Its ability to concurrently inhibit these two pathways offers a promising strategy to overcome resistance and enhance therapeutic efficacy.
Comparative Performance Analysis
The inhibitory activity of this compound has been rigorously tested against its primary targets, MER and FLT3, and a panel of other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to other notable kinase inhibitors. The data highlights the potency and selectivity of this compound.
| Compound | Primary Targets | MER (enzymatic IC50) | FLT3 (enzymatic IC50) | AXL (enzymatic IC50) | TYRO3 (enzymatic IC50) | c-KIT (enzymatic IC50) |
| This compound | MER/FLT3 | 0.74 nM [1] | 0.8 nM [1] | 122 nM[1] | 301 nM (cellular)[2] | 8.18 nM[3] |
| MRX-2843 | MER/FLT3 | 1.3 nM[4][5] | 0.64 nM[4][5] | - | - | - |
| Gilteritinib | FLT3/AXL | - | 0.29 nM[6] | 0.73 nM[6] | - | 230 nM[6] |
| Cabozantinib | VEGFR/MET/AXL | - | 11.3 nM[3][7] | 7 nM[7] | - | 4.6 nM[3][7] |
| Sitravatinib | TAM/VEGFR/KIT | Yes (inhibits)[8] | - | Yes (inhibits)[8] | Yes (inhibits)[8] | Yes (inhibits)[8] |
This compound demonstrates sub-nanomolar potency against both MER and FLT3.[1] Notably, it exhibits over 45-fold selectivity for MERTK compared to AXL, another member of the TAM (TYRO3, AXL, MER) receptor kinase family.[1] This selectivity is a critical attribute, as off-target effects can lead to cellular toxicity. While MRX-2843 also shows potent dual inhibition of MER and FLT3[4][5], Gilteritinib is a potent FLT3 and AXL inhibitor.[6] Cabozantinib and Sitravatinib are multi-kinase inhibitors with broader target profiles that include members of the TAM family and other receptor tyrosine kinases.[3][7][8]
Experimental Protocols
The dual inhibitory action of this compound is confirmed through competitive binding assays, which measure the ability of the compound to displace a known ligand from the ATP-binding pocket of the target kinase. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET Assay)
This assay determines the IC50 value of an inhibitor by measuring its ability to compete with ATP for the kinase's active site. The protocol outlined here is a generalized procedure for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant MER and FLT3 kinases
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-specific antibody
-
ATP
-
This compound and other test compounds
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection buffer with EDTA
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in DMSO, followed by dilution in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted kinase solution to the wells of a 384-well plate.
-
Add 2.5 µL of the test inhibitor or vehicle control.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the ULight-labeled substrate and ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of detection buffer containing EDTA.
-
Add 5 µL of the Europium-labeled anti-phospho-specific antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Inhibition of Kinase Phosphorylation (Western Blot)
This method confirms the inhibitory activity of this compound within a cellular context by measuring the phosphorylation status of the target kinases.
Materials:
-
Leukemia cell lines expressing MER and/or FLT3 (e.g., 697 B-ALL, Molm-14 AML)
-
This compound
-
Cell lysis buffer
-
Primary antibodies against phospho-MER, total MER, phospho-FLT3, and total FLT3
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Culture the cells and treat with varying concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash and incubate with the appropriate secondary antibodies.
-
-
Detection: Visualize the protein bands using a suitable detection method.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total kinase at each inhibitor concentration.
Visualizing the Mechanism and Workflow
To further elucidate the action of this compound, the following diagrams illustrate its inhibitory pathway and a typical experimental workflow.
Caption: this compound inhibits MER and FLT3 signaling pathways.
References
- 1. blossombio.com [blossombio.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. revvity.com [revvity.com]
- 5. blossombio.com [blossombio.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 8. courses.edx.org [courses.edx.org]
A Comparative Analysis of UNC2025 and Other TAM Kinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of UNC2025 with other prominent TAM (Tyro3, Axl, Mer) kinase inhibitors. This document provides a data-driven overview of their performance, supported by experimental data and detailed methodologies for key assays.
The TAM receptor tyrosine kinases—Tyro3, Axl, and Mer—are crucial regulators of immune homeostasis and are implicated in a variety of cancers, making them attractive targets for therapeutic intervention.[1] A growing number of small molecule inhibitors have been developed to target these kinases, each with distinct selectivity profiles and mechanisms of action. This guide focuses on a comparative analysis of this compound against other notable TAM kinase inhibitors: Sitravatinib, BMS-777607, Cabozantinib, and Merestinib.
Performance Comparison of TAM Kinase Inhibitors
The following tables summarize the biochemical potency (IC50 values) of this compound and other selected TAM kinase inhibitors against the TAM family and other relevant kinases. Lower IC50 values indicate higher potency.
Table 1: Biochemical IC50 Values (nM) of TAM Kinase Inhibitors
| Inhibitor | Tyro3 | Axl | Mer | Other Key Targets (IC50 in nM) |
| This compound | 5.83[2] | 1.65[2] | 0.46[2] | FLT3 (0.35), TRKA (1.67), TRKC (4.38), KIT (8.18)[2] |
| Sitravatinib | - | 1.5[3] | 2[3] | VEGFR1/2/3 (6/5/2), KIT (6), FLT3 (8), DDR1/2 (29/0.5)[3] |
| BMS-777607 | 4.3[4] | 1.1[4] | - | c-Met (3.9), Ron (1.8)[4] |
| Cabozantinib | - | 7[5] | - | VEGFR2 (0.035), c-Met (1.3), KIT (4.6), RET (5.2), FLT3 (11.3)[5] |
| Merestinib | 28[6] | 2[6] | 10[6] | c-Met (Ki=2), MST1R (11), FLT3 (7), DDR1/2 (0.1/7), MKNK1/2 (7)[6] |
| Note: A hyphen (-) indicates that data was not readily available in the searched literature. |
In-Depth Inhibitor Profiles
This compound
This compound is a potent, orally bioavailable dual inhibitor of MER and FLT3 kinases.[7] It demonstrates high selectivity for Mer over the other TAM kinases, Axl and Tyro3.[1][7] In cellular assays, this compound effectively inhibits Mer phosphorylation and downstream signaling pathways, such as AKT and ERK.[7] Preclinical studies have shown its efficacy in mouse models of acute leukemia, where it inhibited tumor growth.[7]
Sitravatinib
Sitravatinib is a multi-kinase inhibitor targeting TAM receptors (Tyro3, Axl, and Mer), as well as VEGFR2.[4] This broad-spectrum activity allows it to disrupt the tumor microenvironment and enhance anti-tumor immune responses.[4] Sitravatinib has been investigated in clinical trials for various solid tumors, including non-small cell lung cancer (NSCLC), often in combination with immune checkpoint inhibitors.[4]
BMS-777607
BMS-777607 is characterized as a pan-TAM inhibitor, also potently targeting c-Met.[8] It has been shown to block Axl- and Mer-dependent signaling in both tumor cells and macrophages.[8] By inhibiting TAM kinases, BMS-777607 can suppress macrophage efferocytosis and enhance the efficacy of anti-PD-1 therapy in preclinical models of triple-negative breast cancer.[8]
Cabozantinib
Cabozantinib is a multi-targeted tyrosine kinase inhibitor that, in addition to TAM kinases, potently inhibits VEGFR2 and c-Met.[9] This multi-pronged attack on pathways involved in tumor cell survival, proliferation, and angiogenesis has led to its approval for treating various cancers.[9][10]
Merestinib (LY2801653)
Merestinib is another multi-kinase inhibitor with activity against TAM receptors, as well as MET, RON, and MKNK1/2.[11] It has been shown to be a type II NTRK1 kinase inhibitor.[11] Preclinical studies have demonstrated its ability to inhibit tumor growth in models with MET amplification or NTRK gene fusions.[12]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the TAM kinase signaling pathway and a general workflow for evaluating TAM kinase inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing the purified TAM kinase (e.g., Mer, Axl, or Tyro3), the specific substrate, ATP, and the test inhibitor (e.g., this compound) at various concentrations in a kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
IC50 Determination: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Kinase Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream effectors within a cellular context.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing a TAM kinase) to approximately 80% confluency. Treat the cells with the TAM kinase inhibitor at various concentrations for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-Mer) and a downstream signaling protein (e.g., phospho-AKT). Subsequently, probe with a primary antibody for the total protein as a loading control.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a TAM kinase inhibitor in a living organism.
-
Animal Model: Implant human tumor cells (e.g., a cell line with high TAM kinase expression) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the TAM kinase inhibitor (e.g., this compound) to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion
The landscape of TAM kinase inhibitors is diverse, with compounds ranging from the more selective, such as this compound, to broad-spectrum and multi-targeted agents like Sitravatinib and Cabozantinib. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or clinical indication. This compound's high potency and selectivity for Mer and FLT3 make it a valuable tool for studying the specific roles of these kinases. In contrast, the broader activity profiles of inhibitors like Sitravatinib and Cabozantinib may be advantageous in clinical settings where targeting multiple oncogenic pathways simultaneously is beneficial. This guide provides a foundational comparison to aid researchers in navigating this complex and rapidly evolving field. Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling UNC2025
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of UNC2025, a potent MER/FLT3 dual inhibitor. Adherence to these procedural guidelines is essential to ensure personnel safety and maintain a sterile research environment.
Hazard Identification and Immediate Precautions
This compound is classified as a toxic compound and is a moderate to severe irritant to the skin and eyes.[1] Due to its potency, handling should be restricted to personnel trained in the safe management of highly potent active pharmaceutical ingredients (HPAPIs).[1] Inhalation of or direct contact with the skin, eyes, or clothing must be strictly avoided.
Emergency First Aid:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove all contaminated clothing and shoes. A physician should be consulted.[1] |
| Eye Contact | Check for and remove contact lenses. Immediately flush eyes with large volumes of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with plenty of water. Do not induce vomiting. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE) Protocol
A risk-based approach should be employed to select the appropriate level of PPE. The following table outlines the minimum required PPE for handling this compound. For operations with a higher risk of aerosol generation, such as weighing the powdered form outside of a containment system, more stringent respiratory protection is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | To provide a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved half-face respirator with appropriate cartridges for organic vapors and particulates is recommended for most procedures. For large spills or uncontrolled releases, a self-contained breathing apparatus (SCBA) is required.[1] | To prevent inhalation of the compound, which is a primary route of exposure. |
| Protective Clothing | A disposable, low-linting coverall (e.g., Tyvek®) over standard laboratory attire.[2] | To prevent contamination of personal clothing and minimize skin exposure. |
| Foot Protection | Closed-toe shoes with shoe covers. | To protect against spills and contamination. |
Operational Plans: Step-by-Step Guidance
Weighing and Handling of Powdered this compound
Due to the risk of aerosolization, weighing of powdered this compound should be performed within a certified chemical fume hood or a ventilated balance enclosure (VBE).
Experimental Protocol:
-
Prepare the Work Area: Ensure the VBE or fume hood is clean and decontaminated. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Put on all required PPE as outlined in the table above, including double gloves and a respirator.
-
Tare the Weighing Vessel: Place a tared, sealed weighing vessel onto the analytical balance.
-
Dispense the Compound: Carefully dispense the required amount of this compound into the weighing vessel. Use appropriate tools (e.g., anti-static spatula) to minimize aerosol generation.
-
Seal and Clean: Securely seal the weighing vessel. Carefully clean the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove the outer pair of gloves and dispose of them. The remaining PPE should be removed in a designated area to prevent cross-contamination.
Preparation of this compound Solutions
The preparation of stock solutions should be conducted within a chemical fume hood.
Experimental Protocol for In Vivo Formulation:
-
Solvent Preparation: Prepare the required vehicle. A common vehicle for oral administration of this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolving this compound:
-
Add the weighed this compound to the appropriate volume of DMSO to create a stock solution.
-
To prepare a 1 mL working solution, for example, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]
-
-
Storage: If not for immediate use, aliquot the stock solution into smaller, sealed vials to prevent degradation from repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[1]
Quantitative Data for Solution Preparation:
| Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Yields a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Yields a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Yields a clear solution.[1] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, bench paper, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste. |
Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
Spill Management
In the event of a spill, evacuate the immediate area and alert others.
For Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn, including a respirator.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent.
For Large Spills (outside of a fume hood):
-
Evacuate the laboratory and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Only personnel trained in hazardous material spill response should attempt to clean up the spill, using a self-contained breathing apparatus and appropriate protective clothing.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
